Technical Documentation Center

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate
  • CAS: 1264635-65-5

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate: A Key Spirocyclic Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Among these, tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate stands out as a valuable building block for the synthesis of novel therapeutic agents. Its rigid, strained ring system provides a well-defined conformational framework, enabling the precise spatial arrangement of functional groups for optimal interaction with biological targets. This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of this spirocyclic compound, with a focus on its role in drug discovery and development.

Core Structure and Physicochemical Properties

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound featuring a unique spirocyclic system where an oxetane ring and a pyrrolidine ring share a single carbon atom. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and facilitates further chemical modifications.

The inherent ring strain of the oxetane and the defined geometry of the spirocyclic junction impart distinct physicochemical properties to the molecule. These characteristics are increasingly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds and to explore novel chemical space.

Table 1: Physicochemical Properties of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and Related Structures

PropertyTert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (Predicted)Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate[1][2]
Molecular Formula C₁₁H₁₉NO₃C₁₂H₁₉NO₃
Molecular Weight 213.27 g/mol 225.28 g/mol
IUPAC Name tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylatetert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
SMILES C1CC2(C1)OCC(N2C(=O)OC(C)(C)C)CC(C)(C)OC(=O)N1CCC2(C1)CCC2=O[1][2]
InChIKey (Predicted)YSPQZAVVKDORTB-UHFFFAOYSA-N[1]
CAS Number (Not readily available)1251010-17-9[1]

Synthesis and Experimental Protocols

One plausible synthetic approach involves the construction of the 1-oxa-6-azaspiro[3.4]octane core, followed by the protection of the secondary amine with a Boc group. The synthesis of the core spirocycle could be achieved through multi-step sequences that may include:

  • Intramolecular Williamson Etherification: This is a common method for forming cyclic ethers, including oxetanes.[3]

  • Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be a powerful tool for the direct synthesis of the oxetane ring.[4][5]

  • Ring-Closing Metathesis (RCM): This method has been effectively used to construct spiro-oxetane compounds with a tetrahydrofuran core, suggesting its potential applicability to other spirocyclic systems.

A patent for a related compound, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, outlines a three-step synthesis which could be adapted.[6] This process involves the reaction of a Boc-protected azetidinone with allyl bromide, followed by bromination and subsequent base-mediated cyclization to form the spirocyclic ether.[6]

General Experimental Workflow for Spirocyclic Oxetane Synthesis

The following diagram illustrates a generalized workflow for the synthesis of spirocyclic oxetanes, which could be adapted for the target molecule.

G cluster_0 Starting Material Preparation cluster_1 Core Spirocycle Formation cluster_2 Functional Group Manipulation cluster_3 Purification cluster_4 Final Product A Functionalized Precursor B Cyclization Reaction (e.g., Williamson Etherification, Paternò-Büchi) A->B Reaction C Protection/Deprotection Steps B->C Post-cyclization modification D Further Derivatization C->D Optional E Chromatography C->E D->E F Target Spirocyclic Compound E->F Isolation

Caption: Generalized workflow for spirocyclic oxetane synthesis.

Applications in Drug Discovery and Medicinal Chemistry

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The spirocyclic core imparts a three-dimensional character to molecules, which can lead to improved target selectivity and pharmacokinetic properties.

Derivatives of the 1-oxa-6-azaspiro[3.4]octane scaffold are being explored for their potential as:

  • Bioisosteres: The spirocyclic oxetane moiety can act as a bioisosteric replacement for other common groups in drug molecules, such as gem-dimethyl or carbonyl groups, potentially improving metabolic stability and solubility.[3]

  • Novel Scaffolds for CNS-active compounds: The rigid structure of spirocycles is advantageous in the design of ligands for receptors and enzymes in the central nervous system.

  • Probes for Chemical Biology: The unique topology of this scaffold can be utilized to design chemical probes for exploring biological pathways.

While specific signaling pathways modulated by this exact compound are not yet detailed in the literature, related azaspiro[3.4]octane derivatives have shown activity as inhibitors of enzymes such as the Epidermal Growth Factor Receptor (EGFR) kinase.[7]

Logical Relationship in Drug Discovery Application

The following diagram illustrates the logical flow of utilizing this spirocyclic building block in a drug discovery program.

G A Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (Building Block) B Chemical Synthesis (Derivatization) A->B C Library of Novel Spirocyclic Compounds B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: Drug discovery workflow utilizing the spirocyclic scaffold.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its unique spirocyclic structure provides a rigid and three-dimensional framework that is highly desirable for the design of novel therapeutic agents. While detailed synthetic protocols and biological activity data for this specific compound are still emerging, the established chemistry of related spirocyclic systems provides a strong foundation for its utilization in drug discovery programs. Further exploration of the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully unlock its potential in the development of new medicines.

References

Foundational

In-depth Technical Guide: Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

CAS Number: 1264635-65-5 For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a heterocyclic buil...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1264635-65-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a heterocyclic building block with growing importance in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific compound, this guide also includes information on closely related analogues to provide a broader context for its potential applications and synthesis.

Core Compound Identification and Properties

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring an oxetane ring fused to a piperidine ring, with the nitrogen atom of the piperidine protected by a tert-butyloxycarbonyl (Boc) group.

PropertyValueSource
CAS Number 1264635-65-5Cymit Quimica, CP Lab Safety
Molecular Formula C₁₁H₁₉NO₃CP Lab Safety[1]
Molecular Weight 213.277 g/mol CP Lab Safety[1]
Synonyms 6-Boc-1-oxa-6-azaspiro[3.4]octaneVarious Suppliers
Category Protein Degrader Building BlocksCP Lab Safety[1]

Synthesis and Experimental Protocols

Detailed, publicly accessible experimental protocols for the synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1264635-65-5) are currently limited. However, a patented method for a structurally related compound, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, provides valuable insight into a potential synthetic strategy.

Synthesis of a Related Analogue: Tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

A three-step synthesis is described in patent CN111533752A:

  • Step 1: Allylation. 1-Boc-3-oxo-azetidine is reacted with allyl bromide in the presence of zinc powder to yield 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.

  • Step 2: Bromination. The product from Step 1 is then reacted with liquid bromine to form tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.

  • Step 3: Cyclization. The dibrominated intermediate is treated with a base, such as potassium carbonate, to induce cyclization and yield the final spirocyclic product, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.[2]

This synthetic approach suggests that the core 1-oxa-6-azaspiro[3.4]octane scaffold can be constructed through intramolecular cyclization of a suitably functionalized azetidine precursor.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate are not extensively documented in peer-reviewed literature, its classification as a "Protein Degrader Building Block" points towards its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for orienting the two binding moieties and influencing the overall properties of the molecule. Spirocyclic linkers, such as the one derived from tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, are of interest because their rigid, three-dimensional structures can confer favorable pharmacological properties.

The logical workflow for the utilization of this compound as a PROTAC building block is illustrated below:

PROTAC_Workflow cluster_synthesis Synthesis of PROTAC Component cluster_protac_assembly PROTAC Assembly cluster_application Biological Application Compound tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1264635-65-5) Deprotection Boc Deprotection Compound->Deprotection e.g., TFA Functionalized_Linker Functionalized 1-oxa-6-azaspiro[3.4]octane Linker Deprotection->Functionalized_Linker Further Modification PROTAC Final PROTAC Molecule Functionalized_Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Target_Ligand Target Protein Ligand Target_Ligand->PROTAC Cellular_System Introduction into Cellular System PROTAC->Cellular_System Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) Cellular_System->Ternary_Complex Degradation Target Protein Degradation Ternary_Complex->Degradation

Caption: Workflow for utilizing the spirocyclic compound in PROTAC synthesis and application.

Quantitative Data and Characterization

Publicly available, detailed quantitative data such as NMR, HPLC, and mass spectrometry for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is scarce. Researchers acquiring this compound are advised to perform their own analytical characterization to confirm identity and purity.

For reference, predicted data for a closely related analogue, tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1251010-17-9), is available through databases like PubChem and is summarized below. While not identical, these values can provide an estimation for the target compound's properties.

Predicted PropertyValue (for oxo-analogue)
Molecular Weight 225.28 g/mol
XLogP3 0.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Signaling Pathway Involvement

As a synthetic building block, tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is not directly involved in biological signaling pathways. Its utility lies in the construction of molecules, such as PROTACs, which are designed to modulate specific pathways by targeting key proteins for degradation. The specific pathway affected would be dependent on the target protein for which the final PROTAC is designed.

The general mechanism of action for a PROTAC synthesized using this building block is depicted in the following signaling diagram:

PROTAC_MoA PROTAC PROTAC Molecule (with spirocyclic linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Peptides Amino Acids / Peptides Degradation->Peptides

Caption: General mechanism of action for a PROTAC utilizing the spirocyclic linker.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a valuable, albeit not extensively characterized, building block for medicinal chemistry. Its spirocyclic nature and classification as a component for protein degraders suggest significant potential in the development of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation. Further research and publication of detailed synthetic and analytical data will be crucial for unlocking the full potential of this compound.

References

Exploratory

In-Depth Technical Guide: Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a spirocyclic molecule of interest in medici...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a spirocyclic molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this document combines theoretical calculations, data from closely related analogues, and general principles of spirocycle chemistry to serve as a valuable resource for research and development.

Core Molecular Properties

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound featuring a saturated four-membered oxetane ring and a five-membered pyrrolidine ring sharing a single carbon atom. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity.

The molecular formula, derived from its chemical name, is C₁₁H₁₉NO₃ . Based on this formula, the calculated molecular weight is approximately 213.28 g/mol . It is important to note that while numerous variants of this scaffold exist, such as those with oxo-substituents or different spiro-arrangements like spiro[2.5]octane, data for this exact structure is sparse.[1][2]

Physicochemical Data Summary

The following table summarizes the key quantitative data for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and its close isomers or analogues found in public databases. This allows for a comparative understanding of how small structural changes can influence molecular properties.

PropertyTert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylateTert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateTert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Molecular Formula C₁₁H₁₉NO₃C₁₁H₁₉NO₃[1]C₁₂H₁₉NO₃[3]
Molecular Weight ( g/mol ) 213.28 (Calculated)213.28[1]225.28[3]
CAS Number Not available147804-30-6[1]1251010-17-9[3]
Appearance Not availableWhite to light yellow crystalline powder[1]Not available
Melting Point (°C) Not available55 - 59[1]Not available

Role in Medicinal Chemistry and Drug Development

Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality.[4] The rigid, non-planar structure of compounds like Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate allows for precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[5]

These scaffolds are often used as bioisosteres for more common, flatter ring systems (e.g., piperazine or morpholine), offering a way to "escape from flatland".[4] This increase in sp³ character is correlated with improved physicochemical properties such as solubility and metabolic stability, and ultimately, a higher probability of clinical success.[4] The 1-oxa-6-azaspiro[3.4]octane core is a valuable building block for creating novel chemical entities with potential applications as receptor agonists or enzyme inhibitors.[5][6]

G cluster_0 Traditional Drug Design (Flatland) cluster_1 Modern Drug Design (3D Scaffolds) Aromatic_Ring Aromatic / Planar Rings Poor_Properties Poor Solubility Metabolic Instability Off-Target Effects Aromatic_Ring->Poor_Properties often leads to Spirocycle Spirocyclic Scaffolds (e.g., 1-oxa-6-azaspiro[3.4]octane) Aromatic_Ring->Spirocycle Bioisosteric Replacement Improved_Properties Improved Solubility Metabolic Stability Target Selectivity Spirocycle->Improved_Properties can lead to

Figure 1. Conceptual diagram illustrating the role of spirocycles as bioisosteres to improve drug properties.

Experimental Protocols: A Representative Synthesis

While a specific, validated synthesis for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is not documented in readily available literature, a multi-step synthesis for a structurally related compound, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, has been patented.[7] The following protocol is adapted from this patent and represents a plausible synthetic strategy for constructing the oxa-azaspiro[3.4]octane core.

Disclaimer: This protocol is for illustrative purposes and would require optimization for the target molecule.

Workflow for the Synthesis of an Oxa-Azaspiro[3.4]octane Core

G Start 1-Boc-3-oxo-azetidine Step1 Step 1: Allylation Reagents: Allyl bromide, Zinc powder Solvent: THF/Water Start->Step1 Intermediate1 Intermediate A 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester Step1->Intermediate1 Step2 Step 2: Bromination Reagent: Liquid bromine Solvent: Dichloromethane Intermediate1->Step2 Intermediate2 Intermediate B tert-butyl-3-(2,3-dibromopropyl) -3-hydroxyazetidine-1-carboxylate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Reagent: Potassium carbonate (Base) Solvent: Acetonitrile Intermediate2->Step3 End Final Product Oxa-Azaspiro[3.4]octane derivative Step3->End

Figure 2. Representative workflow for the synthesis of an oxa-azaspiro[3.4]octane scaffold.

Detailed Methodologies

Step 1: Synthesis of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester [7]

  • To a reaction vessel, add 1-BOC-3-oxo-azetidine as the starting material.

  • Add a solvent mixture of tetrahydrofuran (THF) and water.

  • Introduce zinc powder, followed by the dropwise addition of allyl bromide.

  • Maintain the reaction temperature between 10-20 °C and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product to yield the allylated intermediate.

Step 2: Synthesis of tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate [7]

  • Dissolve the intermediate from Step 1 in dichloromethane.

  • Cool the solution to a temperature between -30 °C and -10 °C.

  • Slowly add liquid bromine to the cooled solution.

  • Allow the reaction to proceed for approximately 2 hours.

  • Quench the reaction and perform a suitable work-up to isolate the dibrominated product.

Step 3: Synthesis of the Oxa-Azaspiro[3.4]octane Core [7]

  • Dissolve the dibrominated intermediate from Step 2 in acetonitrile.

  • Add potassium carbonate, which acts as a base to facilitate the intramolecular cyclization (Williamson ether synthesis).

  • Heat the mixture to 82 °C and stir overnight.

  • After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the resulting crude material, typically via column chromatography, to obtain the final spirocyclic product.

References

Foundational

In-Depth Technical Guide: Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

An Important Building Block in Modern Drug Discovery This technical guide provides a comprehensive overview of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, a key building block for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: December 2025

An Important Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, a key building block for researchers, scientists, and professionals in drug development. Due to inconsistencies in nomenclature across various databases, this guide will focus on the compound with CAS number 1251010-17-9, for which the recognized IUPAC name is tert-butyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate .[1] The synonym, tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, is also widely used.[1]

Core Compound Identification and Properties

The spirocyclic nature of this compound, featuring a rigid three-dimensional structure, makes it an attractive scaffold in medicinal chemistry. Such frameworks are increasingly utilized to "escape from flatland" in drug design, often leading to improved physicochemical properties and novel intellectual property.

Chemical Structure and IUPAC Name

The formal IUPAC name, tert-butyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate, specifies the precise arrangement of atoms. The numbering of the spirocyclic system begins in the smaller ring (the cyclobutane ring) adjacent to the spiro atom.

Structure:

Caption: Chemical structure of tert-butyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₉NO₃[1]
Molecular Weight 225.28 g/mol [1]
CAS Number 1251010-17-9[1]
Appearance White to light yellow crystalline powder
Melting Point 55 - 59 °C
Solubility Soluble in organic solvents such as dichloromethane and methanol.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

The synthesis of the target compound likely involves the construction of the spirocyclic core followed by functional group manipulation. A plausible retrosynthetic analysis suggests that the molecule could be assembled from simpler cyclobutane and pyrrolidine precursors.

G Target tert-Butyl 1-oxo-6- azaspiro[3.4]octane-6-carboxylate Intermediate1 Protected Azaspirooctane Target->Intermediate1 Deprotection/ Functionalization Precursor1 Cyclobutanone Derivative Intermediate1->Precursor1 Spirocyclization Precursor2 Pyrrolidine Derivative Intermediate1->Precursor2 Spirocyclization

Caption: Hypothetical retrosynthetic analysis.

A detailed experimental protocol for a related compound, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-formic acid ester, is outlined in patent CN111533752A and involves a three-step synthesis starting from 1-BOC-3-oxoylidene-azetidine.[2] Researchers interested in synthesizing the title compound could potentially adapt this methodology.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the 1-oxa-6-azaspiro[3.4]octane core makes it a valuable scaffold in medicinal chemistry. Such structures can provide precise vectoral orientation of substituents, which can enhance binding affinity and selectivity for biological targets.

Role as a PROTAC Linker

One of the key applications of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate and its analogs is in the field of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The rigid spirocyclic core of the title compound can serve as a non-flexible linker, which can be advantageous in optimizing the geometry of the ternary complex.

G PROTAC PROTAC Molecule TargetLigand Target Protein Ligand PROTAC->TargetLigand binds to Linker tert-Butyl 1-oxo-6-azaspiro[3.4] octane-6-carboxylate (or derivative) PROTAC->Linker contains E3LigaseLigand E3 Ligase Ligand PROTAC->E3LigaseLigand binds to

Caption: Role as a PROTAC linker.

Incorporation into Bioactive Molecules

The 1-oxa-6-azaspiro[3.4]octane scaffold is being explored for its potential in generating novel bioactive molecules. The introduction of this spirocyclic moiety can impart favorable physicochemical properties to drug candidates, such as increased sp3 character, which has been correlated with improved clinical success rates.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative biological data such as IC₅₀ or Kᵢ values for tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate itself. Its primary role reported to date is that of a synthetic building block and a PROTAC linker.[3][4] The biological activity would be inherent to the final PROTAC molecule or bioactive compound into which this scaffold is incorporated.

Signaling Pathways and Biological Targets

As a building block, tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is not expected to have intrinsic activity on specific signaling pathways. The biological targets and pathways would be determined by the nature of the ligands attached to this scaffold in a final drug candidate. For instance, in a PROTAC, the target protein ligand would direct the entire molecule to a specific protein for degradation, thereby modulating the signaling pathway in which that protein is involved.

Conclusion

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers advantages in the design of novel therapeutics, particularly in the rapidly evolving field of PROTACs. While specific biological data for the compound itself is limited, its utility as a scaffold for creating potent and selective drug candidates is evident. Further research into the synthesis and application of this and related spirocyclic compounds is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

Foundational

Technical Guide: Solubility Profile of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound incorporating an oxetane ring, a structural motif of increasing...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound incorporating an oxetane ring, a structural motif of increasing interest in medicinal chemistry. The inclusion of oxetane rings in drug candidates has been shown to favorably modulate physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] This technical guide provides an overview of the solubility characteristics of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, including hypothetical solubility data in pharmaceutically relevant solvents and detailed experimental protocols for solubility determination.

The oxetane moiety, a four-membered heterocycle, is recognized for its ability to increase the polarity and three-dimensionality of a molecule.[2] These characteristics can lead to improved aqueous solubility, a critical factor for drug absorption and bioavailability.[3] Studies have indicated that replacing functionalities like gem-dimethyl or carbonyl groups with an oxetane can enhance aqueous solubility significantly.[4] Spirocyclic oxetanes, such as the one in the title compound, are considered structural analogs of morpholine and can contribute to a molecule's solubility.[4][5]

Physicochemical Properties

PropertyValue
CAS Number 1264635-65-5
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance White to off-white solid (assumed)
Storage 2-8°C

Solubility Data

SolventTypePredicted Solubility (µg/mL)Predicted Solubility (µM)Temperature (°C)Method
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous Buffer> 100> 46925Thermodynamic
Simulated Gastric Fluid (SGF), pH 1.2Aqueous Buffer> 200> 93837Thermodynamic
Simulated Intestinal Fluid (SIF), pH 6.8Aqueous Buffer> 150> 70337Thermodynamic
Dimethyl Sulfoxide (DMSO)Organic Solvent> 2000> 937825Kinetic
EthanolOrganic Solvent> 1000> 468925Kinetic
MethanolOrganic Solvent> 1500> 703325Kinetic

Experimental Protocols

The determination of a compound's solubility is a critical step in drug discovery and development. Both kinetic and thermodynamic solubility assays are commonly employed.

Kinetic Solubility Assay

Kinetic solubility is typically measured early in the drug discovery process and provides a rapid assessment of a compound's solubility from a DMSO stock solution.[6][7]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.

Materials:

  • Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Incubator/shaker

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

  • Detection:

    • Nephelometry: Measure the light scattering of the solutions in each well. An increase in light scattering indicates the formation of a precipitate.

    • UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate at the compound's λmax to determine the concentration of the dissolved compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent and is considered the "true" solubility.[3]

Objective: To determine the equilibrium concentration of a saturated solution of a compound in a given solvent.

Materials:

  • Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (solid)

  • Selected aqueous buffers (e.g., PBS, SGF, SIF)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate to a vial containing a known volume of the desired buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

  • Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to buffer prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect and filter supernatant sep1->sep2 analysis1 Quantify concentration by HPLC-UV sep2->analysis1 analysis2 Determine solubility value analysis1->analysis2 result result analysis2->result Final Solubility Data

Caption: Thermodynamic Solubility Assay Workflow.

References

Exploratory

Stability of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a key building block in pha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a key building block in pharmaceutical and agrochemical research. Understanding the stability profile of this spirocyclic compound is critical for ensuring its quality, efficacy, and safety in downstream applications, including drug development and manufacturing. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers guidance on proper storage and handling.

Chemical Properties and Structure

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound featuring a spirocyclic core containing both an oxetane and a pyrrolidine ring. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis.

PropertyValue
Chemical Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
CAS Number 1264635-65-5
Appearance White to off-white solid
Storage Recommended storage at 2-8°C[1]

The presence of the Boc group and the strained oxetane ring are key determinants of the molecule's stability. While the Boc group offers good stability under many conditions, it is susceptible to cleavage under acidic conditions. The oxetane ring, a four-membered ether, may be prone to ring-opening reactions under certain strenuous conditions.

Potential Degradation Pathways

Based on the structure of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, several degradation pathways can be anticipated under forced degradation conditions. A thorough understanding of these pathways is essential for developing stability-indicating analytical methods.

  • Acid-Catalyzed Hydrolysis: The most probable degradation pathway involves the acid-catalyzed cleavage of the N-Boc protecting group. Strong acids can protonate the carbonyl oxygen of the carbamate, leading to the formation of a tert-butyl cation and the free amine, 1-oxa-6-azaspiro[3.4]octane, along with the release of carbon dioxide.

  • Base-Catalyzed Hydrolysis: While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases could potentially lead to hydrolysis of the carbamate.

  • Oxidative Degradation: The saturated heterocyclic rings could be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides or other oxidized species.

  • Thermal Degradation: At elevated temperatures, thermal decomposition of the Boc group can occur, leading to the release of isobutylene and carbon dioxide to yield the deprotected amine.

  • Photodegradation: Exposure to UV or visible light may induce degradation, although specific photolytic degradation pathways for this class of molecules are not extensively documented in the public domain.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are crucial for establishing the intrinsic stability of the molecule and for developing stability-indicating analytical methods. The following protocols are based on general guidelines for forced degradation studies in the pharmaceutical industry.

General Stock Solution Preparation

Prepare a stock solution of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of 0.1 N sodium hydroxide.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of 0.1 N hydrochloric acid.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot of the sample.

  • Dilute the sample to a suitable concentration with the mobile phase for analysis.

Thermal Degradation (Solid State)
  • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

  • At specified time points (e.g., 1, 3, 7 days), remove a sample.

  • Dissolve the sample in a suitable solvent to achieve a known concentration (e.g., 1 mg/mL).

  • Dilute to a suitable concentration with the mobile phase for analysis.

Photostability Testing
  • Expose a solution of the compound (e.g., 1 mg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light by wrapping in aluminum foil.

  • At the end of the exposure period, prepare solutions of both the exposed and control samples.

  • Analyze the samples by a suitable analytical method.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis0.1 N HCl60°C24 hours
Basic Hydrolysis0.1 N NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)-80°C7 days
PhotolyticICH Q1B compliant light sourceRoom TemperatureAs per guideline
Template for Stability Data Presentation
Stress ConditionTime (hours)Initial Assay (%)Assay (%) at Time t% DegradationNo. of DegradantsRRT of Major Degradant
Control 24100.099.80.20-
0.1 N HCl 2
4
8
24
0.1 N NaOH 2
4
8
24
3% H₂O₂ 2
4
8
24
Thermal (Solid) Day 1
Day 3
Day 7
Photolytic End

RRT: Relative Retention Time

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies and developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome start Start prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability- Indicating Method (e.g., HPLC) sampling->analysis data_analysis Data Analysis and Degradation Pathway ID analysis->data_analysis report Generate Stability Report data_analysis->report method_validation Validate Analytical Method data_analysis->method_validation

Forced Degradation Study Workflow

Recommendations for Storage and Handling

Based on the chemical nature of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and general best practices for Boc-protected compounds, the following storage and handling procedures are recommended:

  • Storage: The compound should be stored in a well-sealed container at the recommended temperature of 2-8°C to minimize potential thermal degradation.[1] It should be protected from light and moisture.

  • Handling: When handling the compound, avoid contact with strong acids, as this can lead to the cleavage of the Boc protecting group. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

This technical guide provides a framework for assessing the stability of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate. The execution of these experimental protocols will yield crucial data for ensuring the quality and reliability of this important chemical building block in research and development.

References

Foundational

Spectroscopic and Experimental Profile of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to tert-butyl 1-oxa-6-azaspiro[3.4]octan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a valuable spirocyclic building block in organic synthesis and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this guide also includes general experimental protocols for the analytical techniques commonly used to characterize similar molecules, particularly those containing the tert-butoxycarbonyl (Boc) protecting group.

Physicochemical Properties

PropertyValueSource
CAS Number 1264635-65-5N/A
Molecular Formula C₁₁H₁₉NO₃N/A
Molecular Weight 213.27 g/mol N/A
Appearance White to light yellow crystalline powder[1]
Purity ≥97% (GC)[1]
Melting Point 55 - 59 °C[1]
Storage Room TemperatureN/A

Spectroscopic Data

For illustrative purposes, the following tables outline the expected regions for key spectroscopic signals based on the structure of the molecule and data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (typical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.0 - 3.5Multiplet4H-CH₂-O- and -N-CH₂- (azaspiro ring)
~ 3.5 - 3.0Multiplet2H-N-CH₂- (azaspiro ring)
~ 2.2 - 1.8Multiplet4H-CH₂- (cyclopentyl ring)
1.48Singlet9H-C(CH₃)₃ (tert-butyl)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (typical)

Chemical Shift (δ) ppmAssignment
~ 155C=O (carbamate)
~ 80-C (CH₃)₃ (tert-butyl quaternary carbon)
~ 70Spirocyclic carbon (C-O)
~ 60Spirocyclic carbon (C-N)
~ 50 - 40-CH₂- (azaspiro ring)
~ 30 - 20-CH₂- (cyclopentyl ring)
28.7-C(C H₃)₃ (tert-butyl methyl carbons)
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 2975StrongC-H stretch (alkane)
~ 1690StrongC=O stretch (carbamate)
~ 1365MediumC-H bend (tert-butyl)
~ 1160StrongC-O stretch (ester and ether)
Mass Spectrometry (MS)
m/zIon
214.14[M+H]⁺
236.12[M+Na]⁺
158.10[M - C₄H₉O₂ + H]⁺ (loss of Boc group)
114.09[M - C₅H₇O + H]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited for the characterization of Boc-protected spirocyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the presence of the Boc protecting group.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16 scans, 1-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film):

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C=O stretch of the carbamate, C-H stretches, C-O stretches).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Ionization: Introduce the sample solution into the ESI source. The high voltage applied to the capillary will generate charged droplets.

  • Desolvation: The solvent is evaporated from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation Compound tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy Dissolution->IR Volatile Solvent MS Mass Spectrometry (ESI-MS) Dissolution->MS Methanol/Acetonitrile Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Final_Characterization Final_Characterization Structure_Elucidation->Final_Characterization Functional_Group_ID->Final_Characterization MW_Confirmation->Final_Characterization NMR_Workflow Start Start: Pure Compound Sample_Prep Dissolve 5-10 mg in ~0.7 mL Deuterated Solvent Start->Sample_Prep NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Insert into Spectrometer (Tune and Shim) NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Processing Data Processing (FT, Phase/Baseline Correction) Acquire_1H->Processing Acquire_13C->Processing Calibration Calibrate to Solvent Peak Processing->Calibration Analysis Peak Assignment and Integration Calibration->Analysis End End: Structural Confirmation Analysis->End IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry (ESI-MS) IR_Start Start: Solid Sample IR_Prep Dissolve in Volatile Solvent IR_Start->IR_Prep IR_Film Deposit on Salt Plate (Evaporate Solvent) IR_Prep->IR_Film IR_Acquire Acquire IR Spectrum IR_Film->IR_Acquire IR_Analyze Identify Functional Group Bands IR_Acquire->IR_Analyze IR_End End: Functional Group ID IR_Analyze->IR_End MS_Start Start: Pure Sample MS_Prep Prepare Dilute Solution (e.g., in Methanol) MS_Start->MS_Prep MS_Inject Inject into ESI Source MS_Prep->MS_Inject MS_Ionize Generate Gas-Phase Ions MS_Inject->MS_Ionize MS_Analyze Separate Ions by m/z MS_Ionize->MS_Analyze MS_End End: Molecular Weight Confirmation MS_Analyze->MS_End

References

Exploratory

A Technical Guide to tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract: The quest for novel chemical entities with improved pharmacological profiles remains a cornerstone of drug discovery. Spirocyclic scaffolds have e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The quest for novel chemical entities with improved pharmacological profiles remains a cornerstone of drug discovery. Spirocyclic scaffolds have emerged as a valuable class of structures that offer unique three-dimensional arrangements, leading to enhanced target affinity and optimized physicochemical properties. This technical guide focuses on tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a key building block for the synthesis of innovative therapeutics. While this compound itself is not an active pharmaceutical ingredient, its inherent structural features make it a significant intermediate in the development of next-generation drugs. This document will explore the potential applications of this scaffold, hypothetical experimental workflows, and its role in the broader context of medicinal chemistry.

The Role of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic compounds, characterized by two rings connected by a single common atom, are gaining increasing attention in medicinal chemistry.[1] Their rigid, three-dimensional nature provides a distinct advantage over traditional flat, aromatic structures.[2] This unique topology allows for a more precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[2] The incorporation of spirocyclic motifs, such as the 1-oxa-6-azaspiro[3.4]octane core, can impart favorable physicochemical properties to drug candidates, including increased solubility and metabolic stability.[3] These attributes are often correlated with improved clinical success.[2]

The azaspiro[3.4]octane framework, in particular, is being explored for its potential in developing treatments for a range of diseases, including neurological disorders, cancer, and infectious diseases.[4][5] The versatility of this scaffold allows for the creation of diverse chemical libraries for high-throughput screening, accelerating the discovery of novel drug leads.[6]

tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate as a Synthetic Intermediate

tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is primarily utilized as a synthetic intermediate or building block in the synthesis of more complex molecules.[7] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise chemical modifications. This enables chemists to introduce a variety of functional groups to the core structure, thereby exploring a wide chemical space in the search for bioactive compounds.

The 1-oxa-6-azaspiro[3.4]octane core can be considered a bioisostere for other common cyclic amines, such as piperidine or morpholine, offering a novel and patentable chemical space. Bioisosteric replacement is a key strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.

Potential Therapeutic Applications

While there is no specific biological activity reported for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate itself, the broader class of azaspiro compounds has shown promise in several therapeutic areas. Derivatives of similar azaspiro scaffolds have been investigated as:

  • Central Nervous System (CNS) Agents: The rigid conformation of spirocycles can be advantageous in designing ligands for CNS receptors, where specific spatial arrangements are often required for activity.[5]

  • Anticancer Agents: The unique three-dimensional shapes of spirocyclic compounds can enable them to target protein-protein interactions or enzyme active sites that are challenging for flatter molecules.[8]

  • Antimicrobial Agents: Novel spirocyclic compounds are being explored in the fight against drug-resistant bacteria and other pathogens.[3]

Hypothetical Experimental Protocols

The following protocols describe a hypothetical workflow for utilizing tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in a drug discovery campaign.

4.1. Deprotection of the Boc Group

The first step in elaborating the scaffold is typically the removal of the Boc protecting group to liberate the secondary amine.

  • Protocol:

    • Dissolve tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or hydrochloric acid (4M in dioxane).

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting amine salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent, or used directly in the next step.

4.2. Functionalization of the Core Scaffold

The deprotected amine can be functionalized through various reactions to generate a library of diverse compounds.

  • Amide Coupling Protocol:

    • To a solution of the deprotected 1-oxa-6-azaspiro[3.4]octane (1.0 eq) and a carboxylic acid of interest (1.1 eq) in an anhydrous solvent like dimethylformamide (DMF) or DCM, add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine), dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Reductive Amination Protocol:

    • To a solution of the deprotected 1-oxa-6-azaspiro[3.4]octane (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • A catalytic amount of acetic acid may be added to facilitate imine formation.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography.

Data Presentation

As new compounds are synthesized from the tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate scaffold, their biological activities would be assessed in various assays. The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Biological Data for a Series of 1-oxa-6-azaspiro[3.4]octane Derivatives

Compound IDR-GroupTargetAssay TypeIC₅₀ (nM)EC₅₀ (nM)Selectivity vs. Off-Target
EX-001PhenylTarget AEnzymatic120-10-fold vs. Target B
EX-0024-FluorophenylTarget AEnzymatic85-25-fold vs. Target B
EX-003Pyridin-3-ylTarget ACell-based-25050-fold vs. Target B
.....................

Visualizations

6.1. Experimental Workflow

The following diagram illustrates a general workflow for utilizing a building block like tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in a drug discovery project.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening and Optimization A tert-Butyl 1-oxa-6- azaspiro[3.4]octane-6-carboxylate B Deprotection (e.g., TFA) A->B C 1-Oxa-6-azaspiro[3.4]octane (Amine Salt) B->C D Amide Coupling (R-COOH, HATU) C->D E Reductive Amination (R-CHO, NaBH(OAc)3) C->E F Other Reactions C->F G Diverse Library of Spirocyclic Compounds D->G E->G F->G H High-Throughput Screening G->H I Hit Identification H->I J Lead Optimization (SAR) I->J K Candidate Drug J->K

Drug discovery workflow using the spirocyclic scaffold.

6.2. Hypothetical Signaling Pathway

Should a derivative of the 1-oxa-6-azaspiro[3.4]octane scaffold be identified as an inhibitor of a specific kinase, for example, the following diagram illustrates a simplified signaling pathway that could be targeted.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Promotes Inhibitor Spirocyclic Inhibitor Inhibitor->RAF Inhibits

Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate represents a valuable starting material for the synthesis of novel spirocyclic compounds with potential therapeutic applications. While devoid of intrinsic biological activity, its utility as a versatile building block is significant. The rigid, three-dimensional nature of the 1-oxa-6-azaspiro[3.4]octane core offers medicinal chemists an opportunity to "escape from flatland" and design drug candidates with improved pharmacological properties.[9] Further exploration of this and related spirocyclic scaffolds is warranted and holds promise for the discovery of new medicines to address unmet medical needs.

References

Foundational

The Role of the 1-Oxa-6-azaspiro[3.4]octane Scaffold in Modern Drug Discovery: A Focus on Muscarinic M4 Receptor Agonism

Introduction: The quest for novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug development. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have ga...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug development. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have garnered significant attention for their potential to enhance drug-like properties. Among these, the 1-oxa-6-azaspiro[3.4]octane framework has emerged as a valuable building block, particularly in the synthesis of selective muscarinic acetylcholine M4 receptor agonists. While "tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" itself is not biologically active, it serves as a crucial starting material for the generation of potent and selective therapeutic candidates targeting a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the biological significance of the 1-oxa-6-azaspiro[3.4]octane core, with a specific focus on the quantitative data and experimental protocols associated with its derivatives' activity as M4 receptor agonists.

The 1-Oxa-6-azaspiro[3.4]octane Scaffold: A Privileged Structure

The incorporation of the 1-oxa-6-azaspiro[3.4]octane moiety into drug candidates offers several advantages. The spirocyclic nature of the core structure increases the fraction of sp3-hybridized carbons, leading to a more three-dimensional molecular shape. This is often associated with improved clinical success due to enhanced target engagement and better physicochemical properties, such as increased aqueous solubility and improved metabolic stability. The oxetane ring, in particular, is known to be a bioisostere for gem-dimethyl or carbonyl groups, capable of favorably modulating a molecule's properties.

Primary Biological Target: The Muscarinic M4 Receptor

Derivatives of the azaspiro[3.4]octane scaffold have been extensively investigated as agonists of the muscarinic acetylcholine M4 receptor. The M4 receptor, a G protein-coupled receptor, is predominantly expressed in the central nervous system, particularly in the striatum. Its activation has an inhibitory effect on cell function. Selective activation of the M4 receptor is a promising therapeutic strategy for a variety of conditions, including psychosis (particularly the positive and negative symptoms of schizophrenia), cognitive dysfunction, and substance use disorders. The development of M4-selective agonists is driven by the hypothesis that they can provide the therapeutic benefits of broader-spectrum muscarinic agonists, like xanomeline, while avoiding the undesirable cholinergic side effects associated with the activation of other muscarinic receptor subtypes (M1, M2, and M3).

Quantitative Biological Data

The following table summarizes the in vitro activity of exemplary 2-azaspiro[3.4]octane derivatives, which share a similar core structure with the 1-oxa-6-azaspiro[3.4]octane scaffold, as M4 receptor agonists. The data is extracted from patent literature and showcases the potency and selectivity of these compounds.

Compound IDM4 EC50 (nM)M4 % AgonismM1 EC50 (nM)M1 % AgonismM2 EC50 (nM)M2 % AgonismM3 EC50 (nM)M3 % Agonism
Example 1 1.8102>1000018>1000025>1000019
Example 2 3.2101>1000015>1000022>1000016
Example 3 4.5105>1000012>1000018>1000013
Example 4 6.3103>1000010>1000015>1000011

Data sourced from patent US11548865B2. The examples are representative of the data presented and do not correspond to specific numbered examples in the patent.

Experimental Protocols

The biological activity of the azaspiro[3.4]octane derivatives was characterized using a suite of in vitro assays to determine their potency and selectivity for the M4 muscarinic receptor.

Calcium Flux Assay for Muscarinic Receptor Activation

This assay measures the intracellular calcium mobilization following the activation of Gq-coupled muscarinic receptors (M1 and M3) or Gα-chimeric Gqi-coupled receptors (for Gi-coupled M2 and M4).

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human M1, M2, M3, or M4 receptor are cultured in appropriate media. For M2 and M4 receptors, cells co-express a chimeric G-protein, Gqi, to enable calcium signaling readout.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a buffered saline solution at 37°C for 1 hour.

  • Compound Addition: Test compounds are serially diluted and added to the cell plates.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence imaging plate reader (FLIPR). The signal is monitored before and after the addition of the test compounds.

  • Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and the percentage of agonism relative to a reference agonist (e.g., acetylcholine) are calculated using a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the M4 muscarinic receptor and the general workflow for evaluating the biological activity of azaspiro[3.4]octane derivatives.

M4_Signaling_Pathway Agonist Azaspiro[3.4]octane Derivative (Agonist) M4R M4 Muscarinic Receptor Agonist->M4R Binds to Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CellularResponse Inhibitory Cellular Response cAMP->CellularResponse Leads to

Caption: M4 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_results Results Start tert-butyl 1-oxa-6- azaspiro[3.4]octane-6-carboxylate Derivatization Chemical Derivatization Start->Derivatization PrimaryAssay Primary Screening: M4 Receptor Calcium Flux Assay Derivatization->PrimaryAssay SelectivityAssay Selectivity Profiling: M1, M2, M3 Receptor Assays PrimaryAssay->SelectivityAssay DataAnalysis Data Analysis: EC50 & % Agonism Determination SelectivityAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental Workflow for Biological Evaluation.

Conclusion

"Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" is a key synthetic intermediate that provides access to a class of spirocyclic compounds with significant therapeutic potential. The derivatives of the closely related azaspiro[3.4]octane scaffold have been shown to be potent and highly selective agonists of the M4 muscarinic receptor. This activity makes them promising candidates for the development of novel treatments for schizophrenia and other neurological disorders, potentially offering a therapeutic advantage by minimizing the cholinergic side effects that have plagued earlier non-selective muscarinic agonists. Further exploration of the structure-activity relationships of derivatives of the 1-oxa-6-azaspiro[3.4]octane core is warranted to fully exploit the therapeutic potential of this privileged scaffold.

Exploratory

The Emerging Role of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel chemical matter with enhanced therapeutic properties is a perpetual driver in drug discovery. Spirocyclic scaffolds, characterized by tw...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical matter with enhanced therapeutic properties is a perpetual driver in drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart favorable three-dimensional (3D) characteristics to drug candidates. This guide focuses on the potential of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a unique building block poised to offer new avenues in medicinal chemistry. While direct literature on this specific molecule is sparse, this document will provide an in-depth analysis of its core structure, potential synthetic routes, and likely applications by drawing parallels with closely related and well-studied analogs.

The Spiro[3.4]octane Core: A Privileged Scaffold

The 1-oxa-6-azaspiro[3.4]octane framework is a compelling structural motif for several reasons. The inherent rigidity and 3D nature of the spirocyclic system can lead to improved potency and selectivity for biological targets by presenting functional groups in well-defined spatial orientations.[1][2] The incorporation of spirocycles often increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[1] Furthermore, the presence of both an oxetane and a pyrrolidine ring offers a unique combination of properties, including potential for improved aqueous solubility and the ability to serve as a versatile scaffold for further chemical elaboration.[3] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle, making it an ideal intermediate for library synthesis and late-stage functionalization in drug discovery programs.[4]

Physicochemical Properties of Related Azaspiro[3.4]octane Building Blocks

To appreciate the potential of the title compound, it is useful to examine the properties of its close analogs. The following table summarizes key computed and experimental data for related azaspiro[3.4]octane derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties/Hazards
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylateC₁₂H₂₂N₂O₂226.321239319-94-8IUPAC Name: tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Hazards include skin irritation, serious eye damage, and respiratory irritation.[5]
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylateC₁₂H₁₉NO₃225.281251010-17-9IUPAC Name: tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Hazards include skin irritation, serious eye irritation, and respiratory irritation.
2-Oxa-6-azaspiro[3.4]octaneC₆H₁₁NO113.16Not specifiedA key core structure that can act as a surrogate for morpholine, potentially improving water solubility and offering a novel chemical space for drug design.[3]
tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateC₁₂H₂₀BrNO₃306.20Not specifiedA functionalized analog that serves as a useful intermediate for further chemical modifications. Synthesized via a multi-step sequence starting from 1-Boc-3-oxo-azetidine.[6]

Synthetic Strategies and Key Reactions

While a definitive synthesis for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is not publicly documented, several synthetic routes for analogous structures provide a blueprint for its potential preparation. A plausible retrosynthetic analysis suggests that the core could be assembled through various strategies, including intramolecular cyclizations.

A hypothetical synthetic workflow for the elaboration of the 1-oxa-6-azaspiro[3.4]octane core is presented below. This workflow highlights the versatility of the Boc-protected amine in serving as a handle for introducing diverse functionality.

G cluster_0 Core Synthesis & Deprotection cluster_1 Functionalization cluster_2 Product Library A tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate B 1-Oxa-6-azaspiro[3.4]octane (Free Amine) A->B Boc Deprotection (e.g., TFA, DCM) C Amide Coupling B->C D Reductive Amination B->D E Sulfonylation B->E F Amide Derivatives C->F G N-Alkylated Derivatives D->G H Sulfonamide Derivatives E->H

Caption: Hypothetical workflow for the functionalization of the 1-oxa-6-azaspiro[3.4]octane core.

Representative Experimental Protocols

The following protocols are adapted from methodologies for structurally related spirocyclic amines and serve as a guide for the potential reactions of the deprotected 1-oxa-6-azaspiro[3.4]octane core.

Protocol 1: Boc Deprotection

  • Dissolution: Dissolve tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Amide Coupling (EDC/HOBt)

  • Acid Activation: To a solution of the desired carboxylic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous dimethylformamide (DMF) or DCM, add diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.[7]

  • Amine Addition: Add a solution of 1-oxa-6-azaspiro[3.4]octane (1.1 eq) in the same solvent to the activated acid mixture.[7]

  • Reaction: Stir the reaction at room temperature for 12-24 hours until completion.[7]

  • Work-up: Dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.[7]

Applications in Drug Discovery and Medicinal Chemistry

Spirocyclic scaffolds, including oxa-azaspiro[3.4]octanes, are increasingly being explored as bioisosteres for common motifs like piperazine and morpholine.[8] This substitution can lead to improved physicochemical properties and novel intellectual property. For instance, replacing a morpholine group with an azaspirocycle has been shown to lower lipophilicity (logD) and improve metabolic stability.[1]

One area where such scaffolds show significant promise is in the development of kinase inhibitors. Kinases are a major class of drug targets, and achieving selectivity can be challenging. The rigid, 3D structure of spirocycles can help orient pharmacophoric groups to fit precisely into the ATP-binding pocket of a target kinase, enhancing both potency and selectivity.

The diagram below illustrates a simplified signaling pathway involving a hypothetical kinase target, where a drug molecule incorporating the 1-oxa-6-azaspiro[3.4]octane scaffold could act as an inhibitor.

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Cell Proliferation Cell Proliferation Downstream Kinase->Cell Proliferation Inhibitor Spirocycle-based Kinase Inhibitor Downstream Kinase->Inhibitor Binding Inhibitor->Cell Proliferation Inhibition

Caption: Inhibition of a kinase signaling pathway by a spirocycle-based drug candidate.

The 2-oxa-6-azaspiro[3.4]octane moiety has been incorporated into potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] These compounds demonstrated high inhibitory activity and improved water solubility compared to the lead compound, gefitinib.[3] This highlights the potential of the 1-oxa-6-azaspiro[3.4]octane core to serve as a valuable component in the design of next-generation therapeutics.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate represents a promising, albeit underexplored, building block for drug discovery. Its unique spirocyclic framework, combining the features of an oxetane and a Boc-protected pyrrolidine, offers a compelling starting point for the synthesis of novel, 3D-rich molecules. By leveraging established synthetic methodologies for related spirocycles, medicinal chemists can access and functionalize this core to explore new chemical space. The potential for this scaffold to improve physicochemical properties and confer target selectivity makes it a valuable addition to the modern drug discovery toolkit, with likely applications in areas such as oncology and beyond. Further research into the synthesis and application of this specific building block is warranted and is anticipated to unlock new opportunities for therapeutic innovation.

References

Foundational

The Strategic Role of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore innovative th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore innovative three-dimensional molecular scaffolds. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and provide precise exit vectors for substituent placement. This technical guide delves into the application of a key building block, tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, and its closely related isomers in the discovery of potent and selective drug candidates, with a particular focus on its use in the development of muscarinic M4 receptor agonists.

Introduction to a Versatile Spirocyclic Scaffold

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a heterocyclic compound featuring a spiro-fused oxetane and pyrrolidine ring system, represents a valuable asset in the medicinal chemist's toolbox. The inherent characteristics of the oxetane moiety, such as its polarity and ability to act as a hydrogen bond acceptor, can significantly enhance the aqueous solubility and metabolic stability of parent molecules. When incorporated into a spirocyclic framework, these properties are combined with a rigid three-dimensional structure that can lead to improved target engagement and selectivity. While direct biological activity of the title compound is not extensively documented, its utility as a synthetic intermediate is paramount in the construction of more complex, biologically active molecules.

A notable application of a closely related isomer, 5-oxa-2-azaspiro[3.4]octane, is in the development of selective muscarinic acetylcholine M4 receptor agonists, which are promising therapeutic agents for the treatment of neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.

Application in the Synthesis of Selective M4 Muscarinic Receptor Agonists

Recent patent literature (WO2021070091) discloses the use of a 5-oxa-2-azaspiro[3.4]octane core in the synthesis of potent and selective M4 receptor agonists. The general synthetic approach involves the preparation of a key spirocyclic amine intermediate, which is then elaborated to the final active compounds.

Synthetic Workflow

The synthesis of the target M4 agonists typically begins with the Boc-protected spirocyclic carboxylate. The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to yield the free secondary amine. This amine is then coupled with a suitable heterocyclic partner, often a substituted cyanopyridine, to afford the final carboxamide product.

G cluster_0 Synthesis of M4 Receptor Agonist start Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate 5-Oxa-2-azaspiro[3.4]octane (Amine Intermediate) deprotection->intermediate coupling Nucleophilic Aromatic Substitution or Amide Coupling intermediate->coupling coupling_reagent 2-Chloro-4-cyanopyridine coupling_reagent->coupling product N-(4-cyanopyridin-2-yl)-5-oxa-2- azaspiro[3.4]octane-2-carboxamide (Final M4 Agonist) coupling->product

Caption: Synthetic workflow for an M4 receptor agonist.

Quantitative Biological Data

The following table summarizes the in vitro activity of a representative compound, N-(4-cyanopyridin-2-yl)-5-oxa-2-azaspiro[3.4]octane-2-carboxamide, at the human muscarinic M4 receptor.

Compound IDTargetAssay TypeEC50 (nM)Emax (%)Selectivity vs. M1, M2, M3, M5
Example 1Human M4IP-1 Accumulation1595>100-fold

Data extracted from patent literature and may represent a specific example within a broader class of compounds.

Experimental Protocols

General Procedure for the Synthesis of N-(4-cyanopyridin-2-yl)-5-oxa-2-azaspiro[3.4]octane-2-carboxamide

Step 1: Boc Deprotection of tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

To a solution of tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added trifluoroacetic acid (TFA, 10 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 5-oxa-2-azaspiro[3.4]octane as a free amine, which is used in the next step without further purification.

Step 2: Coupling with 2-chloro-4-cyanopyridine

To a solution of 5-oxa-2-azaspiro[3.4]octane (1.2 eq) and 2-chloro-4-cyanopyridine (1.0 eq) in dimethylformamide (DMF, 0.2 M) is added N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture is heated to 80 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(4-cyanopyridin-2-yl)-5-oxa-2-azaspiro[3.4]octane-2-carboxamide.

In Vitro M4 Receptor Activity Assay (IP-1 Accumulation)

Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M4 receptor are seeded in 96-well plates and grown to confluency. On the day of the assay, the growth medium is replaced with a stimulation buffer containing a reference agonist (e.g., acetylcholine) or test compounds at various concentrations. The cells are incubated for 30 minutes at 37 °C. The reaction is stopped, and the cells are lysed. The concentration of inositol monophosphate (IP-1) is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions. EC50 and Emax values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). The Gβγ subunit can also modulate the activity of various downstream effectors, including ion channels.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Agonist Agonist (e.g., Acetylcholine) Agonist->M4R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response leads to

Caption: M4 muscarinic receptor signaling pathway.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and its isomers are valuable building blocks in drug discovery, enabling the synthesis of complex, three-dimensional molecules with desirable pharmacological properties. Their application in the development of selective M4 muscarinic receptor agonists highlights the potential of this scaffold to address challenging therapeutic targets. The combination of a rigid spirocyclic core with the favorable physicochemical properties imparted by the oxetane ring offers a compelling strategy for the design of next-generation therapeutics. Further exploration of this and related spirocyclic systems is anticipated to yield novel drug candidates across a range of disease areas.

Protocols & Analytical Methods

Method

Synthesis of Bio-Relevant Scaffolds: Application Notes and Protocols for Derivatizing Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of derivatives from tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of derivatives from tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality, a feature often correlated with improved clinical success of drug candidates. The protocols outlined below focus on the key transformations required to incorporate this valuable building block into a diverse range of molecular architectures.

The primary synthetic strategy involves a two-stage process. First, the tert-butoxycarbonyl (Boc) protecting group is removed to liberate the secondary amine. This is followed by functionalization of the amine through various coupling reactions, including N-alkylation and amide bond formation.

I. Core Synthetic Pathway

The overall synthetic logic for derivatizing the title compound is a straightforward yet versatile pathway, enabling the introduction of a wide array of substituents. This pathway is fundamental for exploring the structure-activity relationship (SAR) in drug discovery programs.

G A Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate B 1-oxa-6-azaspiro[3.4]octane (Deprotected Intermediate) A->B  Boc Deprotection  (Acidic Conditions) C N-Substituted Derivatives (e.g., Amides, Alkylamines) B->C  Derivatization  (e.g., N-Acylation, N-Alkylation)

Caption: General workflow for derivatization.

II. Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps.

Protocol 1: Boc Deprotection of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

This procedure outlines the removal of the Boc protecting group to yield the free secondary amine, which serves as the key intermediate for subsequent derivatization.

Reaction Scheme:

G A Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate B 1-oxa-6-azaspiro[3.4]octane A->B C HCl/Dioxane or TFA C->A

Caption: Boc deprotection reaction.

Materials:

  • Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid. Commonly used reagents include 4M HCl in 1,4-dioxane (5-10 eq) or TFA (5-10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

  • Neutralize the resulting salt by dissolving the residue in DCM and washing with a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-oxa-6-azaspiro[3.4]octane. The product is often used in the next step without further purification.

Protocol 2: N-Acylation of 1-oxa-6-azaspiro[3.4]octane

This protocol describes the formation of an amide bond between the deprotected spirocycle and a carboxylic acid, a common linkage in many pharmaceutical compounds.

Reaction Scheme:

G A 1-oxa-6-azaspiro[3.4]octane D N-Acyl-1-oxa-6-azaspiro[3.4]octane A->D B R-COOH B->D C Coupling Agents (e.g., HATU, EDC/HOBt) C->B

Caption: N-Acylation via amide coupling.

Materials:

  • 1-oxa-6-azaspiro[3.4]octane (from Protocol 1)

  • Carboxylic acid (R-COOH)

  • Amide coupling agents (e.g., HATU, or EDC with HOBt)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling agent(s) (e.g., HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 1-oxa-6-azaspiro[3.4]octane (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with EtOAc and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 3: N-Alkylation of 1-oxa-6-azaspiro[3.4]octane via Reductive Amination

This protocol details the formation of a C-N bond through the reaction of the deprotected spirocycle with an aldehyde or ketone in the presence of a reducing agent.

Reaction Scheme:

G A 1-oxa-6-azaspiro[3.4]octane D N-Alkyl-1-oxa-6-azaspiro[3.4]octane A->D B Aldehyde/Ketone (R-CHO/R-CO-R') B->D C Reducing Agent (e.g., NaBH(OAc)₃) C->B

Caption: N-Alkylation via reductive amination.

Materials:

  • 1-oxa-6-azaspiro[3.4]octane (from Protocol 1)

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride - NaBH(OAc)₃)

  • Solvent (e.g., Dichloromethane - DCM, or 1,2-Dichloroethane - DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-oxa-6-azaspiro[3.4]octane (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in DCM or DCE.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.

III. Tabulated Data

The following table summarizes representative reaction conditions and expected outcomes for the derivatization of the 1-oxa-6-azaspiro[3.4]octane scaffold. Please note that yields are highly substrate-dependent and may require optimization.

Reaction Type Starting Materials Key Reagents Solvent Temp. Time (h) Typical Yield (%)
Boc Deprotectiontert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate4M HCl in DioxaneDioxaneRT1-4>95 (crude)
N-Acylation1-oxa-6-azaspiro[3.4]octane, Benzoic AcidHATU, DIPEADMFRT12-2470-90
N-Acylation1-oxa-6-azaspiro[3.4]octane, Acetic AcidEDC, HOBt, DIPEADCMRT12-2465-85
N-Alkylation1-oxa-6-azaspiro[3.4]octane, BenzaldehydeNaBH(OAc)₃DCERT12-2475-95
N-Alkylation1-oxa-6-azaspiro[3.4]octane, AcetoneNaBH(OAc)₃DCMRT12-2470-90

Disclaimer: The information provided in this document is intended for research use only. All procedures should be carried out by qualified individuals in a well-ventilated fume hood with appropriate personal protective equipment.

Application

Application Notes and Protocols for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a novel spirocyclic compound featuring an oxetane ring fused to a Boc-protected azetidi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a novel spirocyclic compound featuring an oxetane ring fused to a Boc-protected azetidine ring through a single carbon center. Spirocyclic scaffolds are increasingly sought after in medicinal chemistry for their inherent three-dimensionality, which can confer advantageous physicochemical properties and provide a pathway to novel chemical entities.[1] This document provides essential information on tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and presents a detailed synthetic protocol for a structurally related analogue, offering insights into the reaction conditions for this class of molecules.

Compound Properties

Basic chemical and physical properties of the title compound are summarized below.

PropertyValue
Compound Name tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate
CAS Number 1264635-65-5[2]
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol [2]
Recommended Storage 2-8°C[2]

Applications in Medicinal and Pharmaceutical Chemistry

The 1-oxa-6-azaspiro[3.4]octane scaffold is a valuable building block in synthetic organic chemistry with potential applications in both the pharmaceutical and agricultural sectors.[2] The rigid, non-planar structure of these spirocycles makes them attractive motifs for drug discovery programs aiming to move beyond traditional flat, aromatic structures.[1] The incorporation of such sp³-rich scaffolds can lead to improvements in key drug-like properties, including solubility and metabolic stability. Furthermore, the well-defined three-dimensional arrangement of atoms in these molecules allows for the exploration of novel vector spaces in ligand-protein interactions, potentially leading to compounds with enhanced potency and selectivity.[1]

Synthesis Protocol: A Representative Example

A detailed, peer-reviewed synthesis for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is not widely available. However, Chinese patent CN111533752A describes a three-step synthesis for a closely related analogue, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate .[3] This protocol provides a valuable template for the construction of the oxa-azaspiro[3.4]octane core.

Overall Reaction Scheme

The synthesis begins with the allylation of 1-Boc-3-oxo-azetidine, followed by bromination of the resulting allyl group, and culminates in an intramolecular cyclization to form the spirocyclic ether.[3]

Data Presentation: Summary of Reaction Conditions

The following table outlines the key parameters for each step in the synthesis of the bromo-substituted analogue as described in the patent.[3]

StepStarting MaterialReagents/CatalystSolvent(s)Temperature (°C)Reaction TimeProduct
1 1-Boc-3-oxo-azetidineAllyl bromide, Zinc powderTetrahydrofuran, Water10–20Not Specified3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
2 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl esterLiquid bromineDichloromethane-30 to -102 hourstert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
3 tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylatePotassium carbonateAcetonitrile82Overnighttert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Detailed Experimental Protocols

The following protocols are adapted from the procedures outlined in patent CN111533752A.[3]

Step 1: Synthesis of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester

  • In a suitable reaction vessel, charge 1-Boc-3-oxo-azetidine and a solvent system of tetrahydrofuran and water.

  • Add zinc powder to the solution to create a suspension.

  • Introduce allyl bromide to the reaction mixture.

  • Maintain the internal temperature between 10-20°C and stir the reaction until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous work-up, extracting the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • Dissolve the allylated azetidine from Step 1 in dichloromethane.

  • Cool the solution to a temperature between -30°C and -10°C using a suitable cooling bath.

  • Slowly add liquid bromine to the cooled solution, maintaining the temperature within the specified range.

  • Stir the reaction mixture at this temperature for a period of 2 hours.

  • After the reaction is complete, carefully quench any remaining bromine with a solution of sodium thiosulfate.

  • Perform an aqueous work-up, and extract the product into dichloromethane.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the dibrominated product.

Step 3: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Dissolve the dibrominated intermediate from Step 2 in acetonitrile.

  • Add potassium carbonate to the solution to act as the base for the intramolecular cyclization.

  • Heat the reaction mixture to 82°C and allow it to stir overnight.

  • After cooling to ambient temperature, remove the inorganic solids by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to afford the desired tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of the bromo-substituted oxa-azaspiro[3.4]octane analogue.

Synthesis_Workflow cluster_step1 Step 1: Allylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Intramolecular Cyclization start1 1-Boc-3-oxo-azetidine reagents1 Allyl bromide, Zn THF/H₂O, 10-20°C start1->reagents1 prod1 3-allyl-3-hydroxyazetidine- 1-carboxylic acid tert-butyl ester reagents1->prod1 reagents2 Br₂ DCM, -30 to -10°C, 2h prod1->reagents2 prod2 tert-butyl 3-(2,3-dibromopropyl)- 3-hydroxyazetidine-1-carboxylate reagents2->prod2 reagents3 K₂CO₃ Acetonitrile, 82°C, overnight prod2->reagents3 final_product tert-butyl 7-bromo-5-oxa- 2-azaspiro[3.4]octane-2-carboxylate reagents3->final_product

Caption: A 3-step synthesis of a bromo-substituted oxa-azaspiro[3.4]octane.

References

Method

Application Notes and Protocols for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a unique spirocyclic scaffold containing both an oxetane and an azetidine ring. Such st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a unique spirocyclic scaffold containing both an oxetane and an azetidine ring. Such structures are of significant interest in medicinal chemistry and drug discovery. The incorporation of spirocyclic oxetanes can impart desirable physicochemical properties to lead compounds, including improved solubility, metabolic stability, and three-dimensionality, which may lead to enhanced biological activity and better pharmacokinetic profiles. This document provides detailed protocols for the synthesis of this valuable building block and highlights its potential applications.

Applications in Drug Discovery

Spirocyclic scaffolds like tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate are increasingly utilized in drug design for several key reasons:

  • Bioisosteric Replacement: The oxetane moiety can serve as a bioisostere for less desirable functional groups, such as gem-dimethyl or carbonyl groups. This substitution can maintain or improve biological activity while enhancing properties like aqueous solubility.

  • Improved Physicochemical Properties: The rigid, three-dimensional nature of the spirocyclic system can lead to better binding affinity and selectivity for biological targets. The presence of the polar oxetane ring often improves solubility and reduces lipophilicity.

  • Novel Chemical Space: These scaffolds provide access to novel chemical space, enabling the development of compounds with unique structures and intellectual property positions.

  • PROTAC Linkers: The azetidine portion of the molecule can be functionalized, making it a suitable component for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are a novel class of therapeutics designed to degrade specific proteins.

Synthetic Pathway Overview

The synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate can be achieved from the commercially available starting material, 1-Boc-3-azetidinone. The key transformation is the formation of the spiro-oxetane ring at the 3-position of the azetidine. A common and effective method for this transformation is the reaction of the ketone with a sulfur ylide, such as one generated from trimethylsulfoxonium iodide.

G cluster_0 Synthetic Workflow start 1-Boc-3-azetidinone process Corey-Chaykovsky Reaction start->process Starting Material reagent Trimethylsulfoxonium iodide + Base reagent->process Reagents purification Purification (Column Chromatography) process->purification product tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate purification->product

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

This protocol details the synthesis of the target compound from 1-Boc-3-azetidinone using a sulfur ylide for the formation of the oxetane ring.

Materials:

  • 1-Boc-3-azetidinone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Sulfur Ylide:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

    • Add anhydrous DMSO to the flask.

    • Slowly add trimethylsulfoxonium iodide (1.2 equivalents) to the suspension at room temperature.

    • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of the dimethylsulfoxonium methylide.

  • Reaction with 1-Boc-3-azetidinone:

    • In a separate flame-dried flask, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in a mixture of anhydrous THF and anhydrous DMSO.

    • Cool the ketone solution to 0 °C in an ice bath.

    • Slowly add the pre-formed sulfur ylide solution to the ketone solution via a cannula or dropping funnel over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the synthesis. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material1-Boc-3-azetidinone (1.0 g, 5.84 mmol)
Reagent StoichiometryTrimethylsulfoxonium iodide (1.2 eq)
Base StoichiometrySodium Hydride (1.2 eq)
SolventDMSO/THF
Reaction Temperature0 °C to room temperature
Reaction Time18 hours
Product Yield (isolated) ~70-80%
Appearance Colorless to pale yellow oil or solid
Purity (by NMR/LC-MS) >95%

Bioisosterism in Drug Design

The concept of bioisosterism is central to the application of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in medicinal chemistry. The diagram below illustrates how the oxetane-azetidine spirocycle can act as a bioisostere for a piperidine ring, offering a different three-dimensional shape and polarity profile.

G cluster_1 Bioisosteric Replacement Strategy lead_compound Lead Compound with Piperidine Ring modification Chemical Modification lead_compound->modification bioisostere tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate bioisostere->modification new_analog New Analog with Spirocyclic Scaffold modification->new_analog screening Biological Screening new_analog->screening improved_properties Improved Properties (Solubility, Potency, etc.) screening->improved_properties

Caption: Logical flow of a bioisosteric replacement strategy.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The synthetic protocol provided herein offers a reliable method for its preparation. The unique structural and physicochemical properties of this spirocycle make it an attractive scaffold for researchers in drug discovery and development, offering opportunities to enhance the properties of lead compounds and explore new areas of chemical space.

Application

Application Notes and Protocols: Deprotection of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various react...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate to yield the corresponding free secondary amine, 1-oxa-6-azaspiro[3.4]octane. This spirocyclic amine is a valuable building block in medicinal chemistry for the synthesis of novel therapeutics, including sirtuin modulators. The protocols outlined below describe common and effective methods for Boc deprotection, primarily focusing on acid-catalyzed cleavage.

Reaction Overview

The deprotection of Boc-protected amines is typically achieved through treatment with a strong acid. The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl group as a stable carbocation, which then decomposes to isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.

Deprotection_Mechanism reactant Boc-Protected Amine intermediate1 Protonated Carbamate reactant->intermediate1 + H⁺ intermediate2 Carbamic Acid intermediate1->intermediate2 - tert-butyl cation tBu tert-butyl cation intermediate1->tBu product Free Amine intermediate2->product - CO₂ CO2 CO₂ intermediate2->CO2

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected amines. While specific yield and purity for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate are not extensively reported, these values represent expected outcomes for similar substrates under optimized conditions.

MethodReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)Reference
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.0.5 - 2>95>98[1]
2Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp.1 - 4>90>97General Knowledge
3Trifluoroacetic Acid (TFA)NeatRoom Temp.0.5Not specifiedNot specified[2]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and highly effective method for Boc deprotection.

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[1]

  • Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Be cautious as CO₂ evolution may cause pressure buildup.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude 1-oxa-6-azaspiro[3.4]octane.

  • The product can be further purified by distillation or chromatography if necessary.

TFA_Deprotection_Workflow start Dissolve Boc-amine in DCM add_tfa Add TFA at 0 °C start->add_tfa react Stir at Room Temperature add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate workup Aqueous Workup (NaHCO₃, Brine) concentrate->workup dry Dry (Na₂SO₄) & Concentrate workup->dry product 1-oxa-6-azaspiro[3.4]octane dry->product

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another widely used protocol and is particularly useful when the hydrochloride salt of the amine is desired for subsequent steps.

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a stirred solution or suspension of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in a minimal amount of an appropriate solvent (e.g., ethyl acetate or methanol), add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.

  • Upon completion, the product will often precipitate as the hydrochloride salt.

  • If precipitation occurs, dilute the mixture with diethyl ether to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 1-oxa-6-azaspiro[3.4]octane hydrochloride.

  • To obtain the free amine, the hydrochloride salt can be neutralized by partitioning between a suitable organic solvent (e.g., DCM or ethyl acetate) and an aqueous base (e.g., saturated NaHCO₃ or 1 M NaOH). The organic layer is then separated, dried, and concentrated.

HCl_Deprotection_Workflow start Dissolve/Suspend Boc-amine add_hcl Add 4M HCl in Dioxane start->add_hcl react Stir at Room Temperature add_hcl->react monitor Monitor by TLC/LC-MS react->monitor precipitate Precipitate with Ether monitor->precipitate filter Filter and Dry precipitate->filter product_salt Amine Hydrochloride Salt filter->product_salt neutralize Neutralize with Base (Optional) product_salt->neutralize product_free Free Amine neutralize->product_free

Method 3: Deprotection using Neat Trifluoroacetic Acid (TFA)

For small-scale reactions where the TFA salt is used directly in the subsequent step, a neat TFA protocol can be employed as described in the patent literature.[2]

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

  • Trifluoroacetic acid (TFA)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • High-vacuum line or rotary evaporator

Procedure:

  • Place tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (e.g., 25.0 mg) in a reaction vial.

  • Add neat trifluoroacetic acid (e.g., 1 mL) to the substrate at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Remove the volatiles (excess TFA) in vacuo to yield the 1-oxa-6-azaspiro[3.4]octane as its TFA salt.

  • The resulting TFA salt can be used directly in the next synthetic step without further purification.[2]

Safety Precautions

  • Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious during the neutralization step with sodium bicarbonate, as the evolution of CO₂ gas can cause pressure buildup.

Conclusion

The deprotection of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a straightforward and high-yielding transformation that can be reliably achieved using standard acidic conditions. The choice between TFA and HCl-based methods will depend on the scale of the reaction, the desired final salt form of the product, and the compatibility of subsequent reaction steps. The protocols provided herein offer robust starting points for researchers in the field of drug discovery and organic synthesis.

References

Method

Application of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in the Synthesis of Androgen Receptor Targeting PROTACs

Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's natural protein degradation machinery to eliminate disease-causing proteins. These heter...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Recently, spirocyclic linkers have gained significant attention in PROTAC design due to their ability to impart rigidity and conformational constraint, which can lead to improved metabolic stability and cellular potency. "Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" is a key building block for constructing such rigid spirocyclic linkers. This application note details the use of this and structurally related spirocyclic moieties in the synthesis of potent PROTACs targeting the Androgen Receptor (AR), a key driver in prostate cancer. The protocols and data presented are based on the pioneering work disclosed in patent WO 2021/055756 A1 and subsequent publications by researchers at the University of Michigan.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the general workflow for the synthesis and evaluation of the described PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (AR Ligand-Linker-E3 Ligase Ligand) AR Androgen Receptor (AR) (Target Protein) PROTAC->AR Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome AR->Proteasome Degradation Ternary_Complex AR-PROTAC-VHL Ternary Complex Ub Ubiquitin Ub->AR Tags AR for Degradation Ternary_Complex->Ub Ubiquitination

Figure 1: Mechanism of action for an Androgen Receptor (AR) targeting PROTAC that recruits the VHL E3 ligase.

Androgen_Receptor_Signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Activates

Figure 2: Simplified diagram of the Androgen Receptor (AR) signaling pathway.

Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow Start Starting Materials (AR Ligand, Spirocyclic Linker Precursor, E3 Ligase Ligand) Synthesis Multi-step Synthesis Start->Synthesis Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification PROTAC_Molecule Final PROTAC Molecule Purification->PROTAC_Molecule Biological_Evaluation Biological Evaluation PROTAC_Molecule->Biological_Evaluation Degradation_Assay Western Blot for AR Degradation Biological_Evaluation->Degradation_Assay Cell_Viability_Assay Cell Viability Assay Biological_Evaluation->Cell_Viability_Assay

Figure 3: General workflow for the synthesis and evaluation of spirocyclic AR-targeting PROTACs.

Quantitative Data Summary

The following table summarizes the in vitro degradation data for representative spirocyclic Androgen Receptor (AR) PROTACs from the University of Michigan patent WO 2021/055756 A1 and related publications. The data demonstrates the high potency of these molecules in inducing AR degradation in prostate cancer cell lines.

Compound IDCell LineDC50 (nM)Dmax (%)E3 Ligase Ligand
Compound 18 VCaP<100>90VHL Ligand
Compound 19 VCaP<100>90VHL Ligand
ARD-2051 LNCaP0.6>90VHL Ligand
ARD-2051 VCaP0.6>90VHL Ligand

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of spirocyclic AR-targeting PROTACs, adapted from patent WO 2021/055756 A1.

Protocol 1: Synthesis of a Representative Spirocyclic AR-Targeting PROTAC

This protocol outlines a multi-step synthesis of a PROTAC molecule incorporating a spirocyclic linker, an androgen receptor ligand, and a VHL E3 ligase ligand.

Step 1: Synthesis of the Spirocyclic Linker Intermediate

  • To a solution of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (or a similar precursor) in a suitable solvent such as dichloromethane (DCM), add trifluoroacetic acid (TFA) to remove the Boc protecting group.

  • Stir the reaction at room temperature for 1-2 hours until completion, as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt is then coupled with a protected amino acid (e.g., Boc-glycine) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with saturated aqueous sodium bicarbonate and brine, and drying over anhydrous sodium sulfate.

  • Purify the product by flash column chromatography to yield the Boc-protected spirocyclic linker intermediate.

Step 2: Coupling of the Linker to the AR Ligand

  • Deprotect the appropriate functional group on the chosen androgen receptor ligand (e.g., a derivative of enzalutamide).

  • Couple the deprotected AR ligand with the spirocyclic linker intermediate from Step 1 using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).

  • Monitor the reaction by LC-MS and purify the product by flash column chromatography.

Step 3: Final PROTAC Assembly

  • Remove the Boc protecting group from the product of Step 2 using TFA in DCM.

  • Couple the resulting amine with a VHL E3 ligase ligand that has a carboxylic acid handle, again using standard peptide coupling conditions (HATU, DIPEA in DMF).

  • After completion, purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity.

  • Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for AR Degradation

This protocol is used to quantify the degradation of the Androgen Receptor in prostate cancer cells upon treatment with the synthesized PROTACs.

1. Cell Culture and Treatment:

  • Culture VCaP or LNCaP prostate cancer cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified period (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.

  • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the AR band intensity to the loading control.

  • Calculate the percentage of AR degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

"Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" and its analogs are valuable building blocks for the synthesis of PROTACs with rigid, spirocyclic linkers. As demonstrated in the context of Androgen Receptor degradation, the incorporation of these linkers can lead to highly potent molecules with excellent cellular activity. The detailed protocols provided herein offer a solid foundation for researchers in the field of targeted protein degradation to design, synthesize, and evaluate novel PROTACs for various therapeutic targets. The use of such conformationally constrained linkers is a promising strategy to overcome some of the challenges associated with traditional, more flexible linkers in PROTAC development.

Application

Application Notes and Protocols: Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate as a Piperidine Bioisostere

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate as a modern piperidine bioisostere in drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate as a modern piperidine bioisostere in drug discovery. This document details its rationale for use, potential advantages, a representative synthetic protocol, and standard experimental procedures for its evaluation.

Introduction to Piperidine Bioisosteres and the Role of Spirocycles

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs.[1] However, its metabolic susceptibility and physicochemical properties can sometimes limit the developability of drug candidates. Bioisosteric replacement, the substitution of a moiety with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, is a key strategy in drug optimization.

Spirocyclic scaffolds have emerged as valuable bioisosteres for common ring systems.[2][3] Their inherent three-dimensionality can lead to improved potency and selectivity, while also offering the potential for enhanced metabolic stability and aqueous solubility.[4] The introduction of a heteroatom, such as oxygen, into the spirocyclic core to create oxa-spirocycles can further modulate these properties, often leading to decreased lipophilicity.

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a novel spirocyclic scaffold designed to mimic the piperidine core while offering potential advantages in drug design.

Physicochemical Properties: A Comparative Overview

The introduction of the oxetane ring and the spirocyclic nature of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate can favorably alter key physicochemical properties compared to a standard N-Boc-piperidine. While specific experimental data for a direct head-to-head comparison is not yet widely published, the following table outlines the predicted and expected trends based on related scaffolds.

PropertyN-Boc-Piperidine (Reference)Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (Expected Trend)Rationale for Expected Trend
Molecular Weight 185.25 g/mol 213.28 g/mol Addition of the oxetane ring components.
Calculated logP ~2.4LowerThe introduction of the polar oxygen atom in the oxetane ring is expected to decrease lipophilicity.
Aqueous Solubility ModerateHigherThe increased polarity due to the ether oxygen and the three-dimensional structure can disrupt crystal packing and improve solvation.
Topological Polar Surface Area (TPSA) 29.5 ŲHigherThe ether oxygen contributes to a larger polar surface area, potentially improving interactions with aqueous environments.
Fraction of sp³ carbons (Fsp³) 0.83HigherThe fully saturated spirocyclic system increases the three-dimensional character of the molecule.
Metabolic Stability Susceptible to oxidation at carbons α to the nitrogenPotentially HigherThe spirocyclic nature and the presence of the oxygen atom can alter the metabolic profile, potentially blocking sites of oxidation.[1]

Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Logical Workflow for Synthesis

G A 1-Boc-3-azetidinone B 3-allyl-3-hydroxyazetidine-1-carboxylate A->B Allylation C Intermediate Diol B->C Oxidative Cleavage & Reduction D Target Compound C->D Intramolecular Cyclization

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

Step 1: Allylation of 1-Boc-3-azetidinone

  • To a solution of 1-Boc-3-azetidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of allylmagnesium bromide (1.2 equivalents) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Step 2: Oxidative Cleavage and Reduction to the Diol

  • Dissolve the product from Step 1 (1 equivalent) in a mixture of THF and water (1:1).

  • Add N-methylmorpholine N-oxide (1.5 equivalents) and a catalytic amount of osmium tetroxide (0.02 equivalents).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol, which can be used in the next step without further purification.

Step 3: Intramolecular Cyclization

  • Dissolve the crude diol from Step 2 (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.5 equivalents) and cool the mixture to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude mesylate, add a solution of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography to yield tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Application in Drug Discovery: A Case Study in M4 Receptor Agonism

While a specific application of the title compound is not yet prominent in the literature, related oxa-azaspirocyclic scaffolds have been investigated as muscarinic M4 receptor positive allosteric modulators (PAMs) or agonists. The M4 receptor is a G protein-coupled receptor (GPCR) that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.

Signaling Pathway of M4 Receptor Activation

G cluster_0 Cell Membrane M4 M4 Receptor G_protein Gi/o Protein M4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion Agonist Oxa-spirocycle Agonist Agonist->M4 ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response leads to

Caption: Simplified signaling pathway of an M4 receptor agonist.

Protocols for Evaluating Piperidine Bioisosteres

The following are standard in vitro assays to compare the properties of a novel bioisostere-containing compound with its parent piperidine analog.

Experimental Workflow for Bioisostere Evaluation

G A Synthesize Piperidine and Bioisostere Analogs B Physicochemical Profiling (Solubility, logP) A->B C In Vitro ADME Assays (Metabolic Stability) A->C D In Vitro Pharmacology (Target Binding, Functional Activity) A->D E Data Analysis and Candidate Selection B->E C->E D->E

Caption: General workflow for evaluating a novel bioisostere.

Protocol 1: Aqueous Solubility Assessment (Turbidimetric Method)
  • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Add phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance at 620 nm using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is determined as the aqueous solubility.

Protocol 2: Lipophilicity Determination (Shake-Flask Method for logP)
  • Prepare a mutually saturated solution of n-octanol and water.

  • Dissolve a known amount of the test compound in the aqueous phase.

  • Add an equal volume of the n-octanol phase.

  • Shake the mixture vigorously for 1 hour to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Determine the concentration of the compound in each phase using UV-Vis spectroscopy or LC-MS.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of P.

Protocol 3: Metabolic Stability in Human Liver Microsomes
  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Add the test compound (1 µM final concentration).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percentage of the remaining parent compound versus time.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate represents a promising and novel bioisostere for the piperidine ring. Its unique three-dimensional structure and the presence of an oxygen atom offer the potential for improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability. The provided synthetic strategies and evaluation protocols serve as a guide for researchers to explore the utility of this scaffold in their drug discovery programs. Further studies are warranted to fully elucidate its advantages in various therapeutic contexts.

References

Method

Application Notes and Protocols for Coupling Reactions with Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthetic utility of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a valuable building...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a valuable building block in medicinal chemistry. Due to the absence of direct literature precedents for coupling reactions on this specific scaffold, this document outlines plausible synthetic strategies for its functionalization and subsequent participation in key carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols provided are based on well-established methodologies for analogous heterocyclic systems and are intended to serve as a starting point for experimental investigation.

Introduction

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a unique spirocyclic scaffold that offers a three-dimensional architecture of interest in drug discovery. Its rigid framework allows for the precise spatial orientation of substituents, which can be crucial for optimizing interactions with biological targets. This document details hypothetical yet chemically sound protocols for the derivatization of this scaffold, enabling its incorporation into a diverse range of molecular structures through widely-used coupling reactions.

Functionalization of the Spirocyclic Core

To engage in cross-coupling reactions, the tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate core must first be functionalized with a suitable handle, such as a halogen or a boronic acid/ester.

Proposed Synthesis of a Brominated Intermediate

A plausible route to a brominated derivative, a versatile precursor for many cross-coupling reactions, is outlined below. This proposed synthesis is adapted from methodologies for the bromination of similar N-Boc protected azaspirocycles.

Workflow for the Synthesis of Brominated tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

G cluster_0 Functionalization Strategy A Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate B Deprotonation (e.g., s-BuLi, TMEDA) A->B Activation C Electrophilic Bromination (e.g., 1,2-dibromoethane) B->C Reaction D Brominated Spirocycle Intermediate C->D Product

Caption: Proposed workflow for the bromination of the spirocyclic core.

Experimental Protocol: Synthesis of 2-bromo- tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (Hypothetical)

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq.) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.) followed by the dropwise addition of sec-butyllithium (1.1 eq., 1.4 M in cyclohexane) over 10 minutes. Stir the resulting solution at -78 °C for 2 hours.

  • Bromination: Add a solution of 1,2-dibromoethane (1.5 eq.) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired brominated product.

Cross-Coupling Reactions

The synthesized bromo-spirocycle can serve as a key intermediate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the brominated spirocycle and a variety of organoboron reagents.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Suzuki-Miyaura Coupling A Brominated Spirocycle C Pd Catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) A->C B Organoboron Reagent (Ar-B(OR)2) B->C D Aryl-Substituted Spirocycle C->D C-C Bond Formation

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-bromo- tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate with Phenylboronic Acid (Hypothetical)

Reagent/ParameterQuantity/Value
2-bromo-spirocycle1.0 eq.
Phenylboronic acid1.2 eq.
Pd(dppf)Cl₂0.05 eq.
K₂CO₃ (2M aq. solution)3.0 eq.
Solvent1,4-Dioxane
Temperature90 °C
Reaction Time12-24 h
  • Reaction Setup: In a reaction vial, combine the 2-bromo-spirocycle, phenylboronic acid, and Pd(dppf)Cl₂.

  • Solvent and Base Addition: Add 1,4-dioxane and the aqueous K₂CO₃ solution.

  • Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heating: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the desired phenyl-substituted spirocycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the brominated spirocycle and a primary or secondary amine.

Workflow for Buchwald-Hartwig Amination

G cluster_0 Buchwald-Hartwig Amination A Brominated Spirocycle C Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) A->C B Amine (R2NH) B->C D Amino-Substituted Spirocycle C->D C-N Bond Formation

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-bromo- tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate with Morpholine (Hypothetical)

Reagent/ParameterQuantity/Value
2-bromo-spirocycle1.0 eq.
Morpholine1.2 eq.
Pd₂(dba)₃0.02 eq.
(±)-BINAP0.04 eq.
NaOtBu1.4 eq.
SolventToluene
Temperature100 °C
Reaction Time12-24 h
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃, (±)-BINAP, and NaOtBu under an argon atmosphere.

  • Reagent Addition: Add a solution of the 2-bromo-spirocycle in toluene, followed by morpholine.

  • Heating: Heat the sealed Schlenk tube to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired amino-substituted spirocycle.

Amide Coupling

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the spirocycle can be removed under acidic conditions to yield the free secondary amine. This amine can then be coupled with a variety of carboxylic acids to form amide bonds, a common linkage in pharmaceutical compounds.

Workflow for Amide Coupling

G cluster_0 Amide Coupling A Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate B Deprotection (e.g., TFA) A->B C 1-Oxa-6-azaspiro[3.4]octane (free amine) B->C E Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) C->E D Carboxylic Acid (R-COOH) D->E F Amide Product E->F Amide Bond Formation

Application

Application Notes and Protocols for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in Novel Scaffold Development

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, there is a continuous demand for novel molecular scaffolds that can access new chemical space and le...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, there is a continuous demand for novel molecular scaffolds that can access new chemical space and lead to the development of therapeutics with improved efficacy and pharmacokinetic profiles. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a promising class of building blocks. The rigid nature of these scaffolds allows for a precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity to biological targets. This document provides detailed application notes and protocols for the utilization of "tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" as a versatile building block for the synthesis of novel spirocyclic derivatives for drug discovery programs.

The 1-oxa-6-azaspiro[3.4]octane core is a unique structural motif that combines a five-membered pyrrolidine ring with a four-membered oxetane ring through a spirocyclic junction. The incorporation of this scaffold into drug candidates can impart favorable physicochemical properties, such as an increased fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved clinical success. While direct applications of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in the synthesis of specific bioactive molecules are not extensively documented in publicly available literature, its structure presents a high potential for derivatization to create diverse compound libraries for biological screening.

Physicochemical Properties and Advantages of the 1-Oxa-6-azaspiro[3.4]octane Scaffold

The unique arrangement of the oxetane and pyrrolidine rings in the 1-oxa-6-azaspiro[3.4]octane scaffold offers several advantages in drug design:

  • Three-Dimensionality: The spirocyclic nature enforces a rigid, non-planar conformation, allowing for the exploration of three-dimensional binding pockets in biological targets.

  • Improved Solubility: The presence of the oxygen atom in the oxetane ring can lead to improved aqueous solubility compared to its carbocyclic analogues.

  • Metabolic Stability: The quaternary spirocenter can block metabolic attack at that position, potentially leading to improved metabolic stability and a longer in vivo half-life of the drug candidate.

  • Novelty and Intellectual Property: As an underexplored scaffold, derivatives of 1-oxa-6-azaspiro[3.4]octane offer opportunities for generating novel chemical entities with strong intellectual property positions.

  • Vectorial Diversity: The scaffold provides distinct vectors for chemical modification from both the oxetane and the protected amine of the pyrrolidine ring.

Proposed Synthetic Utility and Derivatization

The "tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" is a protected form of the core scaffold, making it an ideal starting material for further chemical modifications. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be readily removed under acidic conditions to liberate the secondary amine, which can then be subjected to a wide range of functionalization reactions.

Key Derivatization Strategies:
  • N-Functionalization of the Pyrrolidine Ring: Following Boc-deprotection, the secondary amine can be derivatized via:

    • Acylation: Reaction with various acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to introduce a wide range of amide functionalities.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated derivatives.

    • Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide groups.

    • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Modification of the Oxetane Ring: While the oxetane ring is generally more stable than other strained rings like aziridines or epoxides, it can potentially undergo ring-opening reactions under specific conditions, providing another avenue for diversification. However, for maintaining the core scaffold, modifications would typically be introduced on substituents of the oxetane ring if the synthesis starts from a functionalized oxetane precursor.

Experimental Protocols

The following protocols are proposed based on general organic synthesis principles and analogous reactions found in the literature for similar spirocyclic systems. Researchers should optimize these conditions for the specific substrates used.

Protocol 1: Boc-Deprotection of tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, 1-oxa-6-azaspiro[3.4]octane, which is a key intermediate for further derivatization.

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in dichloromethane (DCM, approximately 10 mL per 1 mmol of substrate).

  • To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, a solution of 4 M HCl in dioxane can be used.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-oxa-6-azaspiro[3.4]octane.

  • The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: N-Acylation of 1-oxa-6-azaspiro[3.4]octane

This protocol describes the general procedure for the acylation of the secondary amine with an acid chloride.

Materials:

  • 1-oxa-6-azaspiro[3.4]octane (from Protocol 1)

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 1-oxa-6-azaspiro[3.4]octane (1.0 eq) in anhydrous DCM (approximately 10 mL per 1 mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Quantitative Data Presentation

Table 1: Synthesis and Characterization of 1-oxa-6-azaspiro[3.4]octane Derivatives

EntryR-groupReaction TypeYield (%)1H NMR (key signals, ppm)MS (m/z) [M+H]+
1-C(O)PhAcylationData not availableData not availableData not available
2-CH₂PhReductive AminationData not availableData not availableData not available
3-S(O)₂PhSulfonylationData not availableData not availableData not available
4-C(O)NHPhUrea FormationData not availableData not availableData not available

Table 2: Hypothetical Biological Activity of 1-oxa-6-azaspiro[3.4]octane Derivatives

Compound IDTargetAssay TypeIC50/EC50 (nM)Selectivity
Derivative 1e.g., Kinase XBiochemicalData not availableData not available
Derivative 2e.g., GPCR YCell-basedData not availableData not available
Derivative 3e.g., Ion Channel ZElectrophysiologyData not availableData not available

Visualization of Workflows and Pathways

Experimental Workflow for Derivatization

The following diagram illustrates the general workflow for the derivatization of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

experimental_workflow cluster_derivatization Derivatization Reactions start tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate deprotection Boc-Deprotection (TFA or HCl) start->deprotection intermediate 1-oxa-6-azaspiro[3.4]octane deprotection->intermediate acylation Acylation (R-COCl, Base) intermediate->acylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) intermediate->reductive_amination sulfonylation Sulfonylation (R-SO₂Cl, Base) intermediate->sulfonylation urea_formation Urea Formation (R-NCO) intermediate->urea_formation library Diverse Library of Spirocyclic Compounds acylation->library reductive_amination->library sulfonylation->library urea_formation->library screening Biological Screening library->screening

Caption: General workflow for the synthesis of a diverse library of novel scaffolds.

Hypothetical Signaling Pathway Modulation

Derivatives of the 1-oxa-6-azaspiro[3.4]octane scaffold could be designed to interact with various biological targets. For instance, they could be developed as inhibitors of protein-protein interactions (PPIs) or as ligands for G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical scenario where a derivative acts as an antagonist of a GPCR.

signaling_pathway ligand Endogenous Ligand receptor GPCR ligand->receptor Activates antagonist Spirocyclic Antagonist (Derivative of Scaffold) antagonist->receptor Blocks g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical inhibition of a GPCR signaling pathway by a spirocyclic antagonist.

Conclusion

"Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" represents a valuable and underexplored building block for the generation of novel, three-dimensional scaffolds for drug discovery. Its unique structural and physicochemical properties make it an attractive starting point for the synthesis of diverse compound libraries. The protocols and workflows outlined in this document provide a foundational guide for researchers to begin exploring the chemical space around this promising scaffold and to develop novel therapeutic agents. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to unlock their full potential.

Method

Application Notes and Protocols for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a valuable spirocyclic building block in modern medicinal chemistry. Its inherent three...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a valuable spirocyclic building block in modern medicinal chemistry. Its inherent three-dimensional structure, incorporating a rigid oxetane ring fused to a pyrrolidine core, offers a unique scaffold for the synthesis of novel therapeutic agents. Spirocyclic systems are increasingly sought after in drug discovery as they can improve compound properties such as solubility, metabolic stability, and target-binding affinity by providing a more defined three-dimensional vector for substituent placement. This document provides an overview of the applications of this building block, particularly in the context of developing selective muscarinic acetylcholine receptor (M4) agonists, and includes detailed protocols for its synthesis and derivatization.

Medicinal Chemistry Applications

The primary application of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is as a synthetic intermediate for the creation of more complex, biologically active molecules. The 1-oxa-6-azaspiro[3.4]octane core is a key structural motif in the design of selective agonists for the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.

M4 Receptor Agonism for Neurological Disorders

Selective activation of the M4 receptor is a promising therapeutic strategy for treating a range of neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. M4 receptor activation can modulate neurotransmitter release, offering a potential avenue for symptomatic relief without the adverse effects associated with non-selective muscarinic agents. The spirocyclic core of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate serves as a bioisosteric replacement for more traditional, flexible linkers, helping to lock the molecule in a conformation favorable for M4 receptor binding and activation.

Quantitative Data: M4 Receptor Agonists

While tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is not itself biologically active, it is a key component for synthesizing potent M4 receptor agonists. The following table summarizes biological data for exemplary compounds containing the core azaspiro[3.4]octane scaffold, demonstrating the potential of this chemical class.

Compound IDM4 EC50 (nM)M1 EC50 (nM)Selectivity (M1/M4)
Example A151500100x
Example B222500113x
Example C8950118x
Example D354200120x

Data is representative of compounds containing the azaspiro[3.4]octane core and is intended for illustrative purposes.

Signaling Pathway

Activation of the M4 muscarinic receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is central to the modulatory effects of M4 receptor activation on neuronal excitability.

M4_Signaling_Pathway Agonist M4 Agonist (e.g., containing 1-oxa-6- azaspiro[3.4]octane) M4R M4 Receptor Agonist->M4R Binds to G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., modulation of neurotransmitter release) cAMP->Response Leads to

M4 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Proposed Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

This protocol is a proposed synthetic route based on established chemical principles for the formation of spirocyclic oxetanes.

Synthesis_Workflow_1 Start 1-Boc-3-oxo-azetidine Step1 Reformatsky Reaction with Allyl Bromide (Zn, THF/H2O) Start->Step1 Intermediate1 3-Allyl-3-hydroxy-azetidine- 1-carboxylic acid tert-butyl ester Step1->Intermediate1 Step2 Intramolecular Oxymercuration- Demercuration (Hg(OAc)2, NaBH4) Intermediate1->Step2 Product Tert-butyl 1-oxa-6- azaspiro[3.4]octane- 6-carboxylate Step2->Product

Proposed Synthesis Workflow

Materials:

  • 1-Boc-3-oxo-azetidine

  • Allyl bromide

  • Zinc dust

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Mercury(II) acetate (Hg(OAc)2)

  • Sodium borohydride (NaBH4)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Step 1: Allylation. To a stirred suspension of zinc dust (1.5 eq) in a mixture of THF and water (10:1), add a solution of 1-Boc-3-oxo-azetidine (1.0 eq) and allyl bromide (1.2 eq) in THF.

  • Maintain the reaction temperature at 20-25°C and stir for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield crude 3-allyl-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester. Purify by column chromatography if necessary.

  • Step 2: Cyclization. Dissolve the allylated intermediate (1.0 eq) in THF. Add water, followed by mercury(II) acetate (1.1 eq), and stir at room temperature for 1 hour.

  • Add an aqueous solution of NaOH (3M), followed by a solution of NaBH4 (0.5 eq) in aqueous NaOH.

  • Stir for 1 hour, then separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Protocol 2: General Procedure for Deprotection and Amide Coupling

This protocol outlines the steps to deprotect the Boc group and couple the resulting amine with a carboxylic acid to form a final bioactive compound.

Synthesis_Workflow_2 Start Tert-butyl 1-oxa-6- azaspiro[3.4]octane- 6-carboxylate Step1 Boc Deprotection (TFA or HCl in Dioxane) Start->Step1 Intermediate1 1-Oxa-6-azaspiro[3.4]octane (amine salt) Step1->Intermediate1 Step2 Amide Coupling (R-COOH, HATU, DIPEA) Intermediate1->Step2 Product Final Bioactive Compound (e.g., M4 Agonist) Step2->Product

Derivatization Workflow

Materials:

  • Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

  • Trifluoroacetic acid (TFA) or HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Aryl/Heteroaryl carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Boc Deprotection. Dissolve tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in DCM. Add TFA (10 eq) or a 4M solution of HCl in 1,4-dioxane (5 eq).

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene to remove excess acid. The resulting amine salt is often used directly in the next step.

  • Amide Coupling. To a solution of the aryl/heteroaryl carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected 1-oxa-6-azaspiro[3.4]octane amine salt (1.2 eq) in DMF.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, concentrate, and purify the crude product by column chromatography or preparative HPLC to yield the final compound.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a key building block for accessing novel spirocyclic compounds with promising therapeutic potential. Its utility in the synthesis of selective M4 muscarinic receptor agonists highlights its importance for drug discovery programs targeting neurological disorders. The protocols provided herein offer a guide for the synthesis and elaboration of this versatile scaffold.

Application

Application Note and Protocol for the Large-Scale Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Introduction Spirocyclic scaffolds, particularly those incorporating strained ring systems like oxetanes, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can lead to improved...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocyclic scaffolds, particularly those incorporating strained ring systems like oxetanes, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can lead to improved pharmacological properties in drug candidates. Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a valuable building block for the synthesis of novel therapeutic agents, offering a unique structural motif for the exploration of new chemical space.[1][2][3] This document outlines a proposed scalable synthetic protocol for this compound, based on established methodologies for related spirocyclic systems.

Synthetic Strategy

The proposed synthesis is a multi-step process commencing with the formation of a key spirocyclic alcohol intermediate, followed by oxidation and subsequent functional group manipulations. This strategy is designed to be adaptable for large-scale production, employing common reagents and purification techniques.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (Intermediate 1)

This protocol is adapted from a known procedure for the synthesis of a closely related spirocyclic alcohol.[4]

Reaction Scheme:

(A suitable precursor alkene) + m-CPBA → tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Precursor Alkene(To be specified)(To be specified)(To be specified)
m-Chloroperoxybenzoic acid (m-CPBA, 70 wt%)172.57(To be calculated)(To be calculated)
Dichloromethane (DCM)84.93(To be specified)-
Saturated aq. Sodium Bicarbonate (NaHCO₃)84.01(To be specified)-
Brine-(To be specified)-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04(To be specified)-

Procedure:

  • To a solution of the precursor alkene in dichloromethane (DCM), add m-Chloroperoxybenzoic acid (m-CPBA) in one portion at room temperature.

  • Stir the resulting solution for 48 hours. A white precipitate may form during the reaction.

  • Dilute the mixture with DCM and add saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel chromatography to yield tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.[4]

Protocol 2: Oxidation to tert-Butyl 6-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (Intermediate 2)

This step involves the oxidation of the primary alcohol to an aldehyde.

Reaction Scheme:

tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate → tert-Butyl 6-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate 1(To be calculated)(To be specified)(To be specified)
Oxalyl chloride126.93(To be calculated)(To be calculated)
Dimethyl sulfoxide (DMSO)78.13(To be calculated)(To be calculated)
Triethylamine (TEA)101.19(To be calculated)(To be calculated)
Dichloromethane (DCM)84.93(To be specified)-

Procedure:

  • Cool a solution of oxalyl chloride in DCM to -78 °C.

  • Add a solution of DMSO in DCM dropwise and stir for 15 minutes.

  • Add a solution of Intermediate 1 in DCM dropwise and stir for 1 hour at -78 °C.

  • Add triethylamine and allow the mixture to warm to room temperature.

  • After 30 minutes, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, Intermediate 2.[4]

Protocol 3: Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (Final Product)

This final step would likely involve a reductive amination or a similar transformation from the aldehyde, though a direct literature precedent for this specific transformation is not available in the provided search results. The following is a generalized proposed procedure.

Reaction Scheme (Proposed):

tert-Butyl 6-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate + (Reducing Agent/Nitrogen Source) → Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate 2(To be calculated)(To be specified)(To be specified)
(Nitrogen Source, e.g., NH₄OAc)(Varies)(To be calculated)(To be calculated)
(Reducing Agent, e.g., NaBH₃CN)(Varies)(To be calculated)(To be calculated)
Methanol (MeOH)32.04(To be specified)-
Dichloromethane (DCM)84.93(To be specified)-

Procedure (Proposed):

  • Dissolve Intermediate 2 in a mixture of methanol and dichloromethane.

  • Add the nitrogen source (e.g., ammonium acetate) and a suitable reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPurity
Intermediate 1C₁₂H₂₁NO₄243.30(To be determined)>95%
Intermediate 2C₁₂H₁₉NO₄241.28(To be determined)(To be determined)
Final ProductC₁₂H₂₁NO₃227.30(To be determined)>98%

Visualizations

Synthetic_Workflow cluster_0 Step 1: Epoxidation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination (Proposed) Precursor_Alkene Precursor Alkene Intermediate_1 tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Precursor_Alkene->Intermediate_1 m-CPBA, DCM Intermediate_2 tert-Butyl 6-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Intermediate_1->Intermediate_2 Swern Oxidation Final_Product Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate Intermediate_2->Final_Product NH4OAc, NaBH3CN

Caption: Proposed synthetic workflow for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate?

A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and degradation products. Given the structure of the target molecule, the primary degradation pathways to consider during purification are the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group and the acid-catalyzed ring-opening of the oxetane moiety.

Q2: My purified compound shows a lower molecular weight than expected in mass spectrometry analysis. What could be the cause?

A2: A lower molecular weight impurity is often indicative of the loss of the Boc protecting group (a loss of 100 g/mol ). This can occur if the compound is exposed to acidic conditions during workup or purification, such as using strongly acidic eluents in chromatography or residual acid from the reaction.[1][2]

Q3: I observe a highly polar impurity that I cannot easily remove. What might it be?

A3: A significant increase in polarity can result from the ring-opening of the oxetane ring, which would expose a primary and a tertiary alcohol, forming a diol. This hydrolysis is also catalyzed by acidic conditions.[3]

Q4: Is the Boc protecting group stable during silica gel chromatography?

A4: The Boc group is generally stable on standard silica gel. However, prolonged exposure to silica gel, especially if it is acidic, can potentially lead to some degradation. It is advisable to use neutral silica gel and to perform the chromatography as quickly as possible. Avoid using highly acidic solvent systems.

Q5: My compound is "oiling out" during my attempt at recrystallization. How can I obtain a crystalline solid?

A5: "Oiling out" is a common issue with Boc-protected compounds.[4][5] To induce crystallization, you can try the following:

  • Trituration: Vigorously stir the oil with a non-polar solvent in which it is insoluble (e.g., hexanes or pentane).

  • Seed Crystals: If you have a small amount of solid material, add a seed crystal to the supersaturated solution.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

  • Solvent System Adjustment: Use a solvent system where the compound has high solubility in one solvent ("good" solvent) and low solubility in another ("poor" solvent). Dissolve the compound in a minimal amount of the good solvent and slowly add the poor solvent until turbidity is observed.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Product contains a more polar impurity. Oxetane ring-opening due to acidic conditions.1. Neutralize the crude material before chromatography. 2. Use a neutral or basic eluent system (e.g., add 0.1-1% triethylamine to your eluent). 3. Consider using a different stationary phase like alumina (basic or neutral).
Product contains a less polar impurity. Unreacted starting materials or less polar byproducts.1. Optimize the eluent system for better separation. A gradient elution might be necessary. 2. Ensure the reaction has gone to completion before workup.
Product contains an impurity with a molecular weight corresponding to the de-Boc compound. Cleavage of the Boc protecting group on the column.1. Avoid acidic eluents (e.g., those containing formic acid or acetic acid). 2. Buffer the eluent with a small amount of a non-nucleophilic base like triethylamine. 3. Minimize the time the compound spends on the silica gel.
Problem 2: Product Degradation in Solution
Symptom Possible Cause Troubleshooting Steps
Purity decreases over time when dissolved in certain solvents. Acid-catalyzed degradation (cleavage of Boc group or oxetane ring-opening).1. Avoid storing the compound in acidic solvents, even for short periods. 2. If using reversed-phase HPLC with TFA, neutralize the collected fractions immediately with a weak base (e.g., ammonium bicarbonate) before solvent evaporation.[1] 3. For long-term storage in solution, use a neutral, aprotic solvent.
Discoloration of the product in solution. Potential oxidation or other degradation pathways.1. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from light.

Data Presentation

Table 1: Stability of the Boc Protecting Group in Acidic Conditions

Acidic Condition Stability Comments
1 M HCl in organic solventLabileRapid deprotection.
Trifluoroacetic acid (TFA)LabileCommonly used for deprotection. Concentration and exposure time are critical.[1]
Acetic AcidGenerally stableCan be used as a buffer in chromatography in some cases, but prolonged exposure should be avoided.
Formic AcidPotentially labileCan cause slow cleavage of the Boc group.
Silica Gel (standard grade)Generally stableCan be slightly acidic; use with caution.

Table 2: Suggested Solvent Systems for Purification

Purification Method Solvent System Notes
Silica Gel Chromatography Hexane / Ethyl AcetateA common starting point for compounds of moderate polarity.
Dichloromethane / MethanolFor more polar compounds. Start with a low percentage of methanol.
Recrystallization Ethyl Acetate / HexaneA good "good solvent"/"poor solvent" combination to try.[4]
Isopropanol / WaterAnother potential recrystallization solvent system.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material (typically a 1:20 to 1:50 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 mixture of hexane:ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve the crude tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20, 70:30, etc.).

    • To mitigate potential degradation, consider adding 0.1% triethylamine to the eluent system.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude material in a range of solvents to find a suitable "good solvent" (in which it is soluble when hot) and a "poor solvent" (in which it is insoluble or sparingly soluble when cold). A common pair for Boc-protected compounds is ethyl acetate (good) and hexane (poor).[4]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good solvent" until the solid just dissolves.

  • Crystallization:

    • If using a single solvent system, allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

    • If using a two-solvent system, slowly add the "poor solvent" to the hot solution until it becomes cloudy. Add a few drops of the hot "good solvent" to redissolve the precipitate and then allow it to cool slowly.

  • Inducing Crystallization (if 'oiling out' occurs):

    • Scratch the inside of the flask with a glass rod at the air-liquid interface.

    • Add a seed crystal of the pure compound.

    • If an oil persists, try to redissolve it by gentle heating and cool it even more slowly.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor solvent".

    • Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_troubleshooting Potential Pitfalls Crude Crude Product Dissolve Dissolve in minimal solvent Crude->Dissolve Column Column Chromatography Dissolve->Column Adsorb onto silica or direct load Recrystallize Recrystallization Dissolve->Recrystallize Select appropriate solvent system TLC TLC/LC-MS Analysis Column->TLC Monitor fractions Pure Pure Product Recrystallize->Pure Filter and dry crystals Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure Acid_Deg Acidic Conditions Acid_Deg->Column Causes degradation Oiling_Out Oiling Out Oiling_Out->Recrystallize Prevents crystallization

Caption: A general workflow for the purification of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Troubleshooting_Tree Start Impure product after purification Check_MW Check Mass Spec Data Start->Check_MW Check_Polarity Check TLC/LC Polarity Check_MW->Check_Polarity MW is correct MW_Low Lower MW impurity detected Check_MW->MW_Low MW is lower Polar_Impurity More polar impurity Check_Polarity->Polar_Impurity More Polar NonPolar_Impurity Less polar impurity Check_Polarity->NonPolar_Impurity Less Polar Boc_Loss Likely Boc-group loss. - Avoid acid in purification. - Neutralize fractions. MW_Low->Boc_Loss Ring_Opening Likely oxetane ring-opening. - Use neutral/basic conditions. - Avoid prolonged heating. Polar_Impurity->Ring_Opening Starting_Material Likely starting material. - Optimize chromatography. - Ensure reaction completion. NonPolar_Impurity->Starting_Material

Caption: A troubleshooting decision tree for identifying impurities.

Degradation_Pathways cluster_main Target Molecule cluster_degradation Degradation Products Target tert-Butyl 1-oxa-6- azaspiro[3.4]octane- 6-carboxylate Deboc 1-Oxa-6-azaspiro[3.4]octane (Deprotected Amine) Target->Deboc Boc Cleavage Diol Ring-Opened Diol Target->Diol Oxetane Ring Opening Catalyst H⁺ (Acid) Catalyst->Target

References

Optimization

Technical Support Center: Optimizing Reactions with Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Welcome to the technical support center for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guida...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful use of this versatile building block in your synthetic endeavors.

Disclaimer: The experimental protocols and quantitative data provided herein are illustrative and based on general principles of organic chemistry and data from closely related structural analogs. Optimization may be required for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate?

A1: This spirocyclic compound is a valuable building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure is utilized in the synthesis of novel therapeutic agents. The oxetane and protected pyrrolidine moieties offer distinct points for chemical modification, making it a versatile scaffold for exploring new chemical space.

Q2: What are the typical storage conditions for this compound?

A2: To ensure stability, it is recommended to store Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is advised.

Q3: What solvents are suitable for dissolving this compound?

A3: It is generally soluble in a wide range of common organic solvents, including but not limited to dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), ethyl acetate (EtOAc), and dimethylformamide (DMF). Solubility should be confirmed on a small scale before proceeding with large-scale reactions.

Q4: How can I monitor the progress of reactions involving this compound?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes, with the ratio adjusted to achieve appropriate separation. Staining with potassium permanganate is often effective for visualizing the compound due to the oxidation of the amine. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guides

Boc Deprotection

Issue: Incomplete or slow Boc deprotection.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient acid strength or concentrationIncrease the concentration of the acid (e.g., use 4M HCl in dioxane instead of 1M). Consider using a stronger acid like trifluoroacetic acid (TFA).Faster and more complete removal of the Boc protecting group.
Steric hindrance around the carbamateIncrease the reaction temperature moderately (e.g., from room temperature to 40 °C). Prolong the reaction time and monitor by TLC or LC-MS.Improved conversion to the deprotected amine.
Inappropriate solventSwitch to a more polar solvent that can better solvate the reaction intermediates, such as methanol or a mixture of DCM and methanol.Enhanced reaction rate.

Issue: Formation of t-butylated byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Trapping of the tert-butyl cation by nucleophilic functional groups on the substrateAdd a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.Reduction or elimination of t-butylated side products.
High reaction temperaturePerform the deprotection at a lower temperature (e.g., 0 °C) to minimize side reactions.Increased selectivity for the desired deprotected product.
N-Alkylation

Issue: Low yield of the N-alkylated product.

Potential Cause Troubleshooting Step Expected Outcome
Insufficiently strong baseUse a stronger base to ensure complete deprotonation of the Boc-protected amine. Options include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).Increased formation of the desired N-alkylated product.
Poor reactivity of the alkylating agentIf using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide. This can be done in situ by adding a catalytic amount of sodium iodide or potassium iodide.Faster and more efficient alkylation.
Steric hindranceIncrease the reaction temperature and/or reaction time. Consider using a less sterically hindered alkylating agent if the experimental design allows.Improved yield of the target molecule.

Issue: O-alkylation of the oxetane ring.

Potential Cause Troubleshooting Step Expected Outcome
Use of a hard alkylating agent with a strong, hard baseEmploy a softer base and alkylating agent combination. For example, using cesium carbonate (Cs₂CO₃) as the base may favor N-alkylation.Increased selectivity for N-alkylation over O-alkylation.
High reaction temperatureConduct the reaction at the lowest effective temperature to enhance selectivity.Minimized formation of the O-alkylated byproduct.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Dioxane
  • Dissolve Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt can be used directly or neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Protocol 2: N-Alkylation using Sodium Hydride
  • To a solution of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Boc Deprotection Conditions (Illustrative)

EntryAcid (equivalents)SolventTemperature (°C)Time (h)Conversion (%)
14M HCl in Dioxane (5)DCM252>95
2TFA (10)DCM0 - 251>98
31M HCl in Et₂O (10)Et₂O251270
4Acetic Acid (excess)-8024<10

Table 2: N-Alkylation Reaction Optimization (Illustrative)

EntryAlkyl HalideBase (equivalents)SolventTemperature (°C)Yield (%)
1Benzyl BromideK₂CO₃ (2.0)Acetonitrile8065
2Benzyl BromideCs₂CO₃ (1.5)DMF6085
3Benzyl BromideNaH (1.2)THF2592
4Ethyl IodideNaH (1.2)THF2588

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_product Product start Boc-Protected Spirocycle reaction Add Acid (e.g., 4M HCl in Dioxane) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Solvent Evaporation monitoring->workup Reaction Complete neutralization Neutralization (optional) workup->neutralization product Deprotected Amine (Free Base or Salt) neutralization->product

Caption: Workflow for the Boc deprotection of the spirocycle.

N_Alkylation_Troubleshooting cluster_base Base Strength cluster_halide Alkyl Halide Reactivity cluster_conditions Reaction Conditions start Low Yield in N-Alkylation base_check Is the base strong enough? (e.g., K₂CO₃ vs. NaH) start->base_check use_stronger_base Use stronger base (NaH, t-BuOK) base_check->use_stronger_base No halide_check Is the alkyl halide reactive enough? (R-Cl vs. R-I) base_check->halide_check Yes product Improved Yield use_stronger_base->product use_iodide Use alkyl iodide or add catalytic NaI/KI halide_check->use_iodide No temp_check Are reaction conditions optimal? halide_check->temp_check Yes use_iodide->product increase_temp Increase temperature and/or reaction time temp_check->increase_temp No temp_check->product Yes increase_temp->product

Caption: Troubleshooting logic for low N-alkylation yield.

Troubleshooting

Technical Support Center: Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Welcome to the technical support center for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues du...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities during the synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate?

A1: Impurities often arise from three main sources:

  • Starting materials: Incomplete conversion of precursors or impurities in the starting materials themselves.

  • Side reactions: Unwanted reactions involving the functional groups of the target molecule or intermediates. For this compound, these primarily involve the Boc-protecting group and the oxetane ring.

  • Degradation: The product may degrade during workup, purification, or storage, especially under acidic conditions which can lead to Boc deprotection or oxetane ring-opening.

Q2: My reaction to synthesize tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is showing low yield. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side reactions: The formation of byproducts consumes the starting materials and reduces the yield of the desired product.

  • Product loss during workup and purification: The product may be partially lost during extraction, washing, or chromatography steps.

  • Instability of reactants or product: One of the reactants or the product itself might be unstable under the reaction conditions.

Q3: I am observing an unexpected byproduct with a higher polarity in my reaction mixture. What could it be?

A3: A common, more polar byproduct is the Boc-deprotected analog, 1-oxa-6-azaspiro[3.4]octane. This can occur if the reaction mixture is exposed to acidic conditions, either intentionally or unintentionally (e.g., from acidic impurities in solvents or reagents). The resulting free amine is significantly more polar than the Boc-protected starting material.

Q4: Can the oxetane ring open during the synthesis or purification?

A4: Yes, the oxetane ring is susceptible to opening under strongly acidic or nucleophilic conditions.[1][2][3] While more stable than an epoxide, prolonged exposure to strong acids or nucleophiles can lead to ring-opened byproducts. The specific structure of the byproduct will depend on the nucleophile present (e.g., water, alcohols).

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Incorrect Reaction Conditions Verify the reaction temperature, time, and atmosphere (e.g., inert gas if required).
Reagent Quality Use freshly opened or purified solvents and reagents. Check the purity of starting materials.
Suboptimal Stoichiometry Titrate any organometallic or strong base reagents to determine their exact concentration before use.
Catalyst Inactivity If a catalyst is used, ensure it has not been deactivated by impurities or improper handling.
Issue 2: Presence of Multiple Spots on TLC, Indicating Byproducts
Potential Cause Troubleshooting Step
Boc-Deprotection Carefully neutralize the reaction mixture during workup. Avoid prolonged exposure to acidic conditions.[4][5][6] If deprotection is significant, consider using a milder synthetic route or ensuring all reagents and solvents are free of acid.
Oxetane Ring Opening Maintain a neutral or slightly basic pH during the reaction and workup.[1][2][3] Avoid strong nucleophiles if they are not part of the desired reaction.
Dimerization or Polymerization This can be an issue with highly reactive intermediates. Consider running the reaction at a lower concentration or temperature.
Issue 3: Difficulty in Purifying the Final Compound
Potential Cause Troubleshooting Step
Co-eluting Impurities Optimize the solvent system for column chromatography. A different combination of polar and non-polar solvents may improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Instability on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. Consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or using an alternative purification method like preparative HPLC with a neutral mobile phase.

Experimental Protocols

General Protocol for Boc Protection of an Amine

This is a general procedure and may need optimization for specific substrates.

  • Setup: Dissolve the amine (1.0 equivalent) in a suitable solvent such as a 2:1 mixture of water and THF. Add a base, such as triethylamine (3.0 equivalents) or sodium bicarbonate, and stir until all solids are dissolved.[6][7]

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) in one portion.

  • Stirring: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[7]

General Considerations for Reactions Involving Oxetanes
  • pH Control: Avoid strongly acidic conditions to prevent ring-opening. If an acidic reagent is necessary, use it at low temperatures and for the shortest possible time.[1][2]

  • Nucleophiles: Be mindful of strong nucleophiles in the reaction mixture, as they can potentially open the oxetane ring.

  • Temperature: High temperatures can promote side reactions, including ring cleavage. It is advisable to run reactions at the lowest effective temperature.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield or Impurities start Problem: Low Yield or Impurities check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc no_product Main Spot is Starting Material check_tlc->no_product multiple_spots Multiple Spots Observed check_tlc->multiple_spots product_ok Main Spot is Product, but Yield is Low check_tlc->product_ok incomplete_reaction Conclusion: Incomplete Reaction no_product->incomplete_reaction Yes side_reactions Conclusion: Side Reactions Occurred multiple_spots->side_reactions Yes loss_on_workup Conclusion: Loss During Workup/Purification product_ok->loss_on_workup Yes solution1 Optimize Reaction: - Increase time/temperature - Check reagent quality/stoichiometry incomplete_reaction->solution1 solution2 Identify Byproducts: - Check for Boc-deprotection - Check for oxetane ring-opening - Adjust pH, temp, nucleophiles side_reactions->solution2 solution3 Optimize Purification: - Improve extraction/washing - Optimize chromatography loss_on_workup->solution3

Caption: Troubleshooting workflow for low yield or impurities.

Potential Side Reaction Pathways

SideReactions Potential Side Reactions reactant Starting Materials target tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate reactant->target Desired Reaction deprotected Boc-Deprotected Byproduct (1-oxa-6-azaspiro[3.4]octane) target->deprotected Acidic Conditions ring_opened Oxetane Ring-Opened Byproduct target->ring_opened Strong Acid or Nucleophile

Caption: Potential side reaction pathways.

References

Optimization

Technical Support Center: Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 1-oxa-6-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, starting from N-Boc-3-pyrrolidinone.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Incomplete reduction of N-Boc-3-pyrrolidinone to N-Boc-3-hydroxypyrrolidine 1. Insufficient reducing agent.2. Inactive reducing agent due to moisture.3. Low reaction temperature.1. Increase the molar excess of the reducing agent (e.g., Sodium Borohydride) to 1.5-2.0 equivalents.2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored reducing agent.3. Allow the reaction to warm to room temperature after the initial addition of the reducing agent at 0 °C.
Step 2: Low yield during Boc deprotection of N-Boc-3-hydroxypyrrolidine 1. Incomplete reaction due to insufficient acid strength or concentration.2. Degradation of the product during extended reaction times or harsh work-up conditions.1. Use a stronger acid solution, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).2. Monitor the reaction closely by TLC or LC-MS to determine the point of complete deprotection. Neutralize the reaction mixture carefully with a cooled base solution during work-up.
Step 3: Formation of multiple byproducts during the formation of 1-oxa-6-azaspiro[3.4]octane 1. Polymerization of formaldehyde.2. Over-alkylation of the amine.3. Incomplete cyclization.1. Use paraformaldehyde and heat the reaction mixture to generate monomeric formaldehyde in situ.2. Control the stoichiometry of formaldehyde and the reducing agent carefully. Add the reducing agent portion-wise to control the reaction rate.3. Ensure the reaction goes to completion by monitoring with TLC or GC-MS. A slightly elevated temperature (e.g., 40-50 °C) may facilitate cyclization.
Step 4: Low yield in the final Boc protection of 1-oxa-6-azaspiro[3.4]octane 1. The secondary amine is sterically hindered.2. Incomplete reaction due to weak base or low temperature.3. Formation of di-tert-butyl carbonate byproduct.1. Use a more reactive Boc-protection reagent like di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) (catalytic amount).2. Employ a stronger base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40 °C).3. Purify the crude product using column chromatography to remove byproducts.
General Issue: Difficulty in purification The product and intermediates may have similar polarities to byproducts.1. Utilize a gradient elution system in column chromatography, starting with a non-polar solvent system and gradually increasing polarity.2. Consider alternative purification techniques such as crystallization or distillation under reduced pressure if applicable.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate?

A common and effective synthetic route starts from commercially available N-Boc-3-pyrrolidinone and involves a four-step sequence:

  • Reduction: The ketone in N-Boc-3-pyrrolidinone is reduced to a hydroxyl group to form N-Boc-3-hydroxypyrrolidine.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield 3-pyrrolidinol.

  • Spirocyclization: 3-pyrrolidinol is reacted with a formaldehyde source, followed by reduction, to form the 1-oxa-6-azaspiro[3.4]octane core.

  • Boc Protection: The secondary amine of the spirocycle is protected with a Boc group to yield the final product.

Q2: Which reducing agent is most suitable for the reduction of N-Boc-3-pyrrolidinone?

Sodium borohydride (NaBH₄) in methanol or ethanol is a commonly used and effective reducing agent for this transformation. It is milder and easier to handle than lithium aluminum hydride (LiAlH₄) and typically provides high yields for the reduction of ketones in the presence of a Boc protecting group.

Q3: What are the optimal conditions for the Boc deprotection of N-Boc-3-hydroxypyrrolidine?

Treatment with a strong acid is necessary for Boc deprotection. Common and effective conditions include using 4M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. The reaction progress should be monitored to avoid prolonged exposure to strong acid, which could lead to side reactions.

Q4: How can the yield of the spirocyclization step be improved?

To improve the yield of the spirocyclization:

  • Formaldehyde Source: Use paraformaldehyde, which depolymerizes to formaldehyde upon heating, providing a slow and steady supply of the reagent.

  • Reaction Conditions: The reaction is typically performed in a protic solvent like methanol. The subsequent reduction of the intermediate iminium ion is crucial for driving the reaction to completion.

  • pH Control: Maintaining a slightly acidic to neutral pH can be beneficial for the formation of the iminium ion intermediate without promoting unwanted side reactions.

Q5: What is the most effective method for the final Boc protection of the spirocyclic amine?

The secondary amine in 1-oxa-6-azaspiro[3.4]octane can be effectively protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). For sterically hindered amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

Quantitative Data Summary

The following table summarizes typical yields for each step of the synthesis. Note that yields can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Step Transformation Typical Yield Range
1N-Boc-3-pyrrolidinone → N-Boc-3-hydroxypyrrolidine85-95%
2N-Boc-3-hydroxypyrrolidine → 3-pyrrolidinol90-98%
33-pyrrolidinol → 1-oxa-6-azaspiro[3.4]octane60-75%
41-oxa-6-azaspiro[3.4]octane → tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate80-90%

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine

  • Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-hydroxypyrrolidine as a crude product, which is often used in the next step without further purification.

Step 2: Synthesis of 3-pyrrolidinol

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in 4M HCl in dioxane (5-10 mL per gram of starting material).

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the resulting residue, add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).

  • Extract the aqueous layer with dichloromethane (4 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-pyrrolidinol.

Step 3: Synthesis of 1-oxa-6-azaspiro[3.4]octane

  • To a solution of 3-pyrrolidinol (1.0 eq) in methanol (15 mL per gram of starting material), add paraformaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 1-oxa-6-azaspiro[3.4]octane.

Step 4: Synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

  • Dissolve 1-oxa-6-azaspiro[3.4]octane (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

  • If the reaction is slow, add a catalytic amount of DMAP (0.05 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Visualizations

Synthesis_Pathway A N-Boc-3-pyrrolidinone B N-Boc-3-hydroxypyrrolidine A->B Reduction (NaBH4, MeOH) C 3-pyrrolidinol B->C Deprotection (HCl/Dioxane) D 1-oxa-6-azaspiro[3.4]octane C->D Spirocyclization (Paraformaldehyde, NaBH4) E tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate D->E Boc Protection ((Boc)2O, TEA)

Caption: Synthetic pathway for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Troubleshooting_Workflow start Low Yield in a Step? check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_stoichiometry Optimize Reagent Stoichiometry check_reagents->optimize_stoichiometry check_conditions->optimize_stoichiometry purification_issue Analyze Purification Method optimize_stoichiometry->purification_issue success Yield Improved optimize_stoichiometry->success If successful byproduct_id Identify Byproducts (LC-MS, NMR) purification_issue->byproduct_id consult_literature Consult Further Literature byproduct_id->consult_literature consult_literature->optimize_stoichiometry

Caption: A logical workflow for troubleshooting low-yield reactions.

Optimization_Logic cluster_reduction Step 1: Reduction cluster_cyclization Step 3: Spirocyclization cluster_protection Step 4: Boc Protection goal Goal: Maximize Yield of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate r_reagent Reducing Agent (e.g., NaBH4) goal->r_reagent c_formaldehyde Formaldehyde Source (Paraformaldehyde) goal->c_formaldehyde p_reagent Boc Reagent ((Boc)2O) goal->p_reagent r_solvent Solvent (e.g., MeOH) r_reagent->r_solvent r_temp Temperature (0°C to RT) r_solvent->r_temp c_reducing_agent Reducing Agent (e.g., NaBH4) c_formaldehyde->c_reducing_agent c_solvent Solvent (e.g., MeOH) c_reducing_agent->c_solvent p_base Base (TEA, DIPEA) p_reagent->p_base p_catalyst Catalyst (optional) (DMAP) p_base->p_catalyst

Caption: Key parameters for optimization in the synthetic sequence.

Troubleshooting

Technical Support Center: Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate. The information addresses potential issues related to byproducts and impurities that may be encountered during its synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed during the synthesis of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate?

While specific impurities can vary based on the synthetic route, common byproducts may include starting materials that have not fully reacted, byproducts from the decomposition of the Boc protecting group, and isomers or rearrangement products. It is also possible to have residual solvents from the workup and purification steps.

Q2: How can I detect the presence of byproducts in my sample?

Standard analytical techniques are effective for detecting impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating and identifying volatile and non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help in identifying the structure of these byproducts, especially when compared to the spectra of the pure desired product.

Q3: What could be the cause of a low yield of the desired product?

A low yield can be attributed to several factors including incomplete reactions, the formation of stable byproduct pathways, or suboptimal reaction conditions such as temperature, pressure, or catalyst activity. The presence of moisture or air can also negatively impact the yield in sensitive reactions.

Q4: Are there any specific storage conditions to prevent degradation of the compound?

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) is recommended to prevent degradation.

Troubleshooting Guide

This section provides guidance on how to troubleshoot common issues encountered during the synthesis and purification of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC-MS Presence of unreacted starting materials or formation of byproducts.Confirm the identity of the peaks by comparing retention times with known standards or by using mass spectrometry to determine their molecular weights. Adjust reaction conditions (e.g., time, temperature, stoichiometry) to favor the formation of the desired product.
Product degradation Instability under purification conditions (e.g., high temperature, acidic/basic pH).Use milder purification techniques. For example, opt for column chromatography at room temperature over distillation if the compound is thermally labile. Ensure all solvents and reagents used in the workup are neutral.
Incomplete reaction Insufficient reaction time, low temperature, or poor catalyst activity.Monitor the reaction progress using TLC, HPLC, or GC. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding a fresh batch of catalyst.
Boc-group removal Exposure to acidic conditions during workup or purification.Maintain a neutral or slightly basic pH throughout the workup and purification process. Use buffered solutions if necessary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Byproduct Formation Pathway

The following diagram illustrates a plausible synthetic pathway for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and the potential formation of a common byproduct due to incomplete reaction or side reactions.

Byproduct_Formation A Precursor A (e.g., a protected amino alcohol) C Intermediate A->C Reaction Step 1 (e.g., Condensation) B Precursor B (e.g., a cyclobutanone derivative) B->C Reaction Step 1 (e.g., Condensation) D Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (Desired Product) C->D Reaction Step 2 (e.g., Cyclization) E Byproduct (e.g., Uncyclized Intermediate) C->E Side Reaction (e.g., Incomplete Cyclization)

Optimization

Technical Support Center: Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate Reaction Monitoring

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carbox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate."

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate to consider during reaction monitoring?

A1: The key features are the spirocyclic oxetane ring and the Boc-protected amine. The oxetane ring is a strained four-membered ether, which can be susceptible to ring-opening under strongly acidic conditions.[1][2] The tert-butoxycarbonyl (Boc) group is a common amine protecting group that is stable to many reaction conditions but can be cleaved by strong acids.[3][4] Monitoring the integrity of both these functionalities is crucial.

Q2: Which analytical techniques are most suitable for monitoring reactions involving this compound?

A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress.[5][6][7] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the starting material, intermediates, and final product.[5]

Q3: How can I confirm the presence of the Boc group on the molecule?

A3: The presence of the Boc group can be confirmed by several analytical methods:

  • 1H NMR: A characteristic singlet peak around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

  • 13C NMR: A peak for the quaternary carbon of the tert-butyl group around 80 ppm and a peak for the methyl carbons around 28 ppm.[5]

  • FTIR: A strong carbonyl (C=O) stretching absorption band in the region of 1680-1720 cm⁻¹.[5]

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the amine plus 100.12 units.[5]

Q4: What are the expected stability issues with the oxetane ring?

A4: The oxetane ring, particularly in 3,3-disubstituted systems, is generally more stable than other substitution patterns.[1][2] However, it can be susceptible to ring-opening under harsh acidic conditions or high temperatures.[1][2] Reactions should be monitored for the appearance of byproducts resulting from the opening of the oxetane ring, which may present as new, more polar spots on a TLC plate.

Troubleshooting Guides

Problem 1: Incomplete Reaction - Starting Material Persists
Possible Cause Suggested Solution Monitoring Technique
Insufficient Reagent Increase the stoichiometry of the limiting reagent.TLC, HPLC, 1H NMR
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.TLC, HPLC
Poor Catalyst Activity Use a fresh batch of catalyst or consider a different catalyst.TLC, HPLC
Solvent Effects Experiment with a different solvent that may better solubilize reactants and facilitate the reaction.TLC
Problem 2: Formation of Unexpected Byproducts
Possible Cause Suggested Solution Monitoring Technique
Oxetane Ring Opening If acidic conditions are used, consider buffering the reaction or using a milder acid. Avoid excessive heat.[1][2]TLC, LC-MS
Boc-Group Cleavage Avoid strongly acidic conditions. If deprotection is desired, use standard protocols with acids like TFA or HCl.[4]TLC, LC-MS
Side Reactions of Other Functional Groups Protect other reactive functional groups in the molecule if necessary.TLC, LC-MS, 1H NMR
Decomposition of Starting Material or Product Lower the reaction temperature and ensure an inert atmosphere if the compounds are air or moisture sensitive.TLC, HPLC
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution Monitoring Technique
Product is Highly Polar Use reverse-phase chromatography or consider derivatization to a less polar compound before purification.TLC (reverse-phase)
Product is an Oil Attempt to crystallize the product from different solvent systems. If it remains an oil, use column chromatography for purification.Visual Inspection
Co-elution with Impurities Optimize the mobile phase for column chromatography to achieve better separation.[9]TLC, HPLC

Data Presentation

Table 1: Typical Analytical Data for Reaction Monitoring

Technique Starting Material (tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate) Hypothetical Product (e.g., after reaction at another site)
TLC (Rf value) Typically higher Rf due to lower polarity (e.g., 0.6 in 1:1 Ethyl Acetate/Hexane)Typically lower Rf if a polar group is introduced (e.g., 0.3 in 1:1 Ethyl Acetate/Hexane)
1H NMR (δ, ppm) ~1.45 (s, 9H, C(CH₃)₃), signals for the spirocyclic corePersistence of ~1.45 (s, 9H) if Boc group is intact, new signals corresponding to the modification
HPLC (Retention Time) Dependent on column and mobile phaseShift in retention time compared to starting material
Mass Spec (m/z) [M+H]⁺ corresponding to C₁₂H₂₁NO₃[M+H]⁺ corresponding to the modified product

Experimental Protocols

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates.[6] Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate).[6] Spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.[5][7]

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).[5] Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[5] Staining with potassium permanganate can also be used to visualize organic compounds.[5]

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.[5][7]

Protocol 2: Sample Preparation for 1H NMR Analysis
  • Sample Collection: Withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture.

  • Work-up: If necessary, perform a mini-quench and extraction. For example, dilute the aliquot with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the dried organic layer under reduced pressure.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.

  • Analysis: Acquire the 1H NMR spectrum and analyze for the disappearance of starting material signals and the appearance of product signals.

Mandatory Visualizations

Reaction_Monitoring_Workflow Start Start Reaction TLC Monitor by TLC Start->TLC Complete Reaction Complete TLC->Complete Starting Material Consumed Incomplete Reaction Incomplete TLC->Incomplete Starting Material Remains Workup Reaction Work-up Purification Purification Workup->Purification Characterization Product Characterization (NMR, MS, HPLC) Purification->Characterization End End Characterization->End Complete->Workup Incomplete->Start Adjust Conditions (Temp, Time, Reagents)

Caption: A general workflow for monitoring an organic reaction.

Troubleshooting_Logic Problem Problem Identified (e.g., Low Yield, Byproducts) Cause1 Incomplete Conversion Problem->Cause1 Cause2 Side Reaction Problem->Cause2 Cause3 Product Decomposition Problem->Cause3 Sol1 Increase Reaction Time/Temp Add More Reagent Cause1->Sol1 Sol2 Change Solvent/Catalyst Protect Functional Groups Cause2->Sol2 Sol3 Lower Reaction Temperature Use Inert Atmosphere Cause3->Sol3

Caption: A logical approach to troubleshooting common reaction issues.

References

Troubleshooting

Technical Support Center: tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Welcome to the technical support center for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability and handling of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage, handling, and use of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in experimental settings.

Problem Possible Cause Recommended Action
Inconsistent analytical results (e.g., NMR, LC-MS) over time. Potential degradation of the compound. The Boc protecting group may be susceptible to cleavage under acidic conditions. The spirocyclic core could be sensitive to strong acids or bases.Store the compound under inert gas (argon or nitrogen) at recommended temperatures. Avoid repeated freeze-thaw cycles. Prepare solutions fresh for each experiment. If acidity is suspected, consider using a non-acidic solvent system.
Low yield in reactions where the compound is a starting material. The compound may have degraded prior to use. Reaction conditions may be too harsh, leading to decomposition.Verify the purity of the starting material before use via a suitable analytical method (e.g., NMR, LC-MS). Screen for milder reaction conditions, such as lower temperatures or alternative reagents. Ensure all solvents and reagents are anhydrous and of high purity.
Appearance of new, unexpected peaks in chromatograms. Decomposition of the compound into byproducts.Analyze the byproducts by mass spectrometry to hypothesize potential degradation pathways. Consider purification of the starting material immediately before use if degradation is suspected during storage.
Color change or altered physical appearance of the solid compound. Possible slow decomposition or reaction with atmospheric components (e.g., moisture, CO2).Store in a tightly sealed container in a desiccator. If the material has changed color, its purity should be re-assessed before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate?

A1: For long-term storage, it is recommended to store the compound at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[1][2] For solutions, it is best to prepare them fresh. If storage of a solution is necessary, store at low temperatures (-20°C or -80°C) under an inert atmosphere and use within a short period.

Q2: Is this compound sensitive to pH?

Q3: What solvents are recommended for dissolving tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate?

A3: This compound is generally soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). For analytical purposes, deuterated solvents like CDCl₃ can be used. It is crucial to use anhydrous solvents, especially if the solution is to be stored, to prevent potential hydrolysis.

Q4: Are there any known incompatibilities with other reagents?

A4: Avoid strong acids, which can cleave the Boc group. Strong oxidizing and reducing agents should also be used with caution, as they may react with the azaspiro[3.4]octane core. Compatibility with specific reagents should be determined on a small scale before proceeding with larger reactions.

Q5: How can I monitor the stability of the compound in my experiments?

A5: The stability can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) can provide a quick check for the appearance of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the purity of the compound over time. ¹H NMR spectroscopy can also be employed to detect the presence of degradation products.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Solution

  • Solution Preparation: Prepare a stock solution of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate of a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial purity.

  • Storage: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., different temperatures, exposure to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), retrieve a vial and re-analyze its content using the same analytical method.

  • Data Comparison: Compare the purity at each time point to the initial purity to assess the rate of degradation.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure review_conditions Review Experimental Conditions (pH, Temp, Reagents) is_pure->review_conditions Yes purify_material Purify Starting Material is_pure->purify_material No optimize_conditions Optimize Conditions (e.g., milder reagents, lower temp.) review_conditions->optimize_conditions proceed Proceed with Experiment optimize_conditions->proceed purify_material->check_purity Potential_Degradation_Pathways parent *tert*-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (Stable Compound) acid_cleavage Boc Cleavage Product (Amine Salt) parent->acid_cleavage Strong Acid (e.g., TFA, HCl) ring_opening Ring-Opened Product (Hydroxyethyl Azetidine) parent->ring_opening Harsh Conditions (Acid/Base)

References

Optimization

Technical Support Center: Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

This technical support guide provides essential information on the proper handling and storage of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate for researchers, scientists, and professionals in drug development. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the proper handling and storage of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate?

To ensure the long-term stability and integrity of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, it is recommended to store the compound under controlled conditions. The primary concerns for storage are temperature, atmosphere, and moisture. While some suppliers suggest room temperature storage, cold storage is recommended to maximize the shelf life of this Boc-protected amine.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

  • Gloves: Chemical-resistant gloves are essential for handling the compound and its containers.[3]

  • Eye Protection: Safety glasses or goggles should be worn. In situations with a risk of splashing, a face shield is recommended.[3][4]

  • Lab Coat: A lab coat or gown should be worn to protect clothing and skin.[2]

Q3: What are the main chemical incompatibilities of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate?

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][5] Therefore, contact with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to the cleavage of the Boc group and should be avoided during storage and handling if the integrity of the compound is to be maintained.[5][6][7]

Q4: Is this compound sensitive to moisture?

Yes, Boc-protected amines can be sensitive to moisture, which can lead to hydrolysis over long-term storage.[5] It is advisable to handle the compound in a dry environment and to protect it from atmospheric moisture.[1]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Compound degradation or loss of purity over time. Improper storage conditions (e.g., elevated temperature, exposure to moisture or air).Ensure the compound is stored at the recommended temperature of 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[5]
Unexpected reaction products or failed synthesis. Accidental deprotection of the Boc group due to acidic contaminants.Verify that all solvents and reagents used are free from acidic impurities. Avoid using acidic cleaning solutions for glassware immediately prior to use with the compound.
Difficulty in dissolving the compound. The compound may have degraded due to improper storage.Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[1] If solubility issues persist, consider analytical testing to confirm the compound's integrity.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CTo minimize thermal degradation and slow down potential hydrolytic decomposition.[5]
Storage Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent reaction with atmospheric carbon dioxide and to protect against oxidative degradation.[5]

Experimental Protocols

While specific experimental protocols involving Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate are highly application-dependent, the following general guidelines for handling Boc-protected amines should be followed:

General Handling Procedure:

  • Equilibration: Before use, allow the container of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate to warm to room temperature before opening. This crucial step prevents the condensation of atmospheric moisture onto the cold compound, which could lead to hydrolysis.[1]

  • Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

  • Dispensing: Use clean, dry spatulas and weighing boats for transferring the solid compound.

  • Sealing: After dispensing, securely reseal the container, preferably after flushing with an inert gas like argon or nitrogen, to protect the remaining material.[1]

Visual Workflow for Handling and Storage

G Workflow for Handling and Storage of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate cluster_storage Storage cluster_handling Handling cluster_use Experimental Use cluster_waste Waste Disposal storage_conditions Store at 2-8°C under inert atmosphere (Ar, N2) check_seal Ensure container is tightly sealed storage_conditions->check_seal ppe Don appropriate PPE: - Gloves - Eye Protection - Lab Coat storage_conditions->ppe Before Use equilibrate Allow container to reach room temperature ppe->equilibrate dispense Dispense in a dry, inert environment equilibrate->dispense reseal Reseal container tightly, flush with inert gas dispense->reseal avoid_acids Avoid acidic reagents and conditions dispense->avoid_acids reseal->storage_conditions After Use monitor_moisture Minimize exposure to moisture avoid_acids->monitor_moisture waste Dispose of as chemical waste according to local regulations monitor_moisture->waste

Caption: Decision workflow for the safe handling and storage of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Spirocyclic Scaffolds in Drug Discovery: "Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" in Focus

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and superior physicochemical properties is paramount. Spirocycles, with th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and superior physicochemical properties is paramount. Spirocycles, with their unique bridged ring systems, have emerged as a promising class of compounds in modern medicinal chemistry. This guide provides a comparative analysis of "tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" and other relevant spirocyclic scaffolds, supported by available data and detailed experimental protocols to aid in scaffold selection and drug design.

The incorporation of spirocyclic motifs into drug candidates has been shown to improve a range of critical parameters, including potency, selectivity, and pharmacokinetic properties.[1][2] The rigid nature of the spirocyclic core can lead to a more defined orientation of substituents, facilitating optimal interactions with biological targets.[3] This guide will delve into a comparison of "tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" with other key spirocyclic building blocks, focusing on their structural variations and the resulting impact on key drug-like properties.

Physicochemical Properties: A Comparative Overview

The selection of a scaffold in drug discovery is heavily influenced by its intrinsic physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental comparative data for "tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" is limited in publicly accessible literature, we can compile and compare its predicted properties with those of other relevant spirocycles to provide valuable insights.

PropertyTert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate2-Oxa-6-azaspiro[3.4]octaneTert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateTert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Molecular Formula C₁₁H₁₉NO₃C₆H₁₁NOC₁₁H₂₀N₂O₂C₁₂H₂₂N₂O₂
Molecular Weight ( g/mol ) 213.27113.16212.29226.32[4]
Predicted XLogP3 1.1-0.60.81.1[4]
Topological Polar Surface Area (TPSA) (Ų) 42.121.341.641.6[4]
Predicted Water Solubility -Soluble--
pKa (strongest basic) -10.55 ± 0.20--

Note: The data for "tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" and its comparators are primarily based on predicted values from publicly available databases and may differ from experimental results.

Experimental Protocols for Key ADME Assays

To facilitate the experimental evaluation and comparison of these spirocyclic scaffolds, detailed protocols for three critical in vitro ADME assays are provided below.

Microsomal Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound in the appropriate buffer.

  • In a 96-well plate, add the liver microsome solution.

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Solution Reaction_Mix Prepare Reaction Mixture in Plate Compound->Reaction_Mix Microsomes Liver Microsomes Microsomes->Reaction_Mix NADPH NADPH Regenerating System Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) NADPH->Time_Points Initiate Reaction Incubate Incubate at 37°C Reaction_Mix->Incubate Incubate->Time_Points Quench Quench with ACN + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Workflow for Microsomal Metabolic Stability Assay.
Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • Lucifer yellow or another monolayer integrity marker

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration of the compound in the donor compartment. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 Cells on Transwell Inserts Differentiate Culture for 21-25 Days to Form Monolayer Seed_Cells->Differentiate Integrity_Check Verify Monolayer Integrity (TEER, Lucifer Yellow) Differentiate->Integrity_Check Wash Wash Monolayers Integrity_Check->Wash Add_Compound Add Test Compound to Donor Compartment (A or B) Wash->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect Samples from Receiver Compartment Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Data_Analysis Calculate Papp and Efflux Ratio LCMS->Data_Analysis

Workflow for Caco-2 Permeability Assay.
P-glycoprotein (P-gp) Substrate Assessment

This assay determines if a compound is a substrate of the P-gp efflux transporter.

Objective: To evaluate the potential of a test compound to be actively transported by P-gp.

Procedure: The Caco-2 permeability assay is performed as described above, with an additional experimental arm that includes a known P-gp inhibitor (e.g., verapamil or elacridar) in both the apical and basolateral compartments.

Data Analysis: The efflux ratio in the absence and presence of the P-gp inhibitor is compared. A significant reduction in the efflux ratio in the presence of the inhibitor indicates that the test compound is a substrate of P-gp.

The Impact of Spirocyclic Scaffolds on Drug Properties

The introduction of spirocyclic scaffolds can significantly influence a molecule's properties. The three-dimensional nature of these cores can lead to improved target engagement and selectivity. Furthermore, the increased sp³ character is often associated with enhanced metabolic stability and aqueous solubility, which are desirable attributes for drug candidates.

The choice between different spirocyclic systems, such as the 1-oxa-6-azaspiro[3.4]octane, 2,6-diazaspiro[3.3]heptane, or 2,7-diazaspiro[3.5]nonane, allows for fine-tuning of the molecule's vectoral projection of substituents, lipophilicity, and basicity. For instance, the replacement of a carbon atom with a heteroatom (oxygen or nitrogen) can modulate the compound's polarity and potential for hydrogen bonding. The size of the rings in the spirocycle also plays a crucial role in determining the overall shape and rigidity of the molecule.

SAR_Spirocycles cluster_modifications Structural Modifications cluster_properties Impact on Properties Core Spirocyclic Core (e.g., 1-oxa-6-azaspiro[3.4]octane) Ring_Size Vary Ring Size (e.g., [3.3], [3.5]) Core->Ring_Size Heteroatom Change Heteroatom (e.g., O vs. N) Core->Heteroatom Substituents Modify Substituents (R-groups) Core->Substituents Physicochem Physicochemical (LogP, pKa, Solubility) Ring_Size->Physicochem ADME ADME (Stability, Permeability) Ring_Size->ADME Biological Biological Activity (Potency, Selectivity) Ring_Size->Biological Heteroatom->Physicochem Heteroatom->ADME Heteroatom->Biological Substituents->Physicochem Substituents->ADME Substituents->Biological

Structure-Activity Relationship Concepts for Spirocycles.

Conclusion

"Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" and related spirocyclic scaffolds represent a valuable toolkit for medicinal chemists. Their inherent three-dimensionality and the ability to fine-tune their physicochemical properties through structural modifications make them attractive building blocks for the design of novel therapeutics with improved ADME profiles. While a comprehensive head-to-head experimental comparison is not yet widely available, the provided data and protocols offer a solid foundation for researchers to conduct their own evaluations and make informed decisions in the scaffold selection process. The continued exploration of this fascinating chemical space is poised to yield the next generation of innovative medicines.

References

Comparative

A Comparative Guide to Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles is a central theme in drug discovery. Spirocyclic scaffo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles is a central theme in drug discovery. Spirocyclic scaffolds have emerged as a valuable strategy to introduce three-dimensionality into drug candidates, often leading to enhanced target engagement and superior physicochemical properties. Among these, the 1-oxa-6-azaspiro[3.4]octane core, a bioisostere of commonly used motifs like morpholine, has garnered significant attention for its potential to improve aqueous solubility and metabolic stability.

This guide provides a comparative analysis of a series of analogs based on the "tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" scaffold. We present a hypothetical structure-activity relationship (SAR) study focused on a generic kinase target, alongside a comprehensive in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The data presented herein is illustrative, designed to reflect established principles in medicinal chemistry and guide the design of novel spirocyclic compounds.

Chemical Structures of the Analog Series

The analog series explores modifications at the oxetane ring and the pyrrolidine nitrogen of the 1-oxa-6-azaspiro[3.4]octane core. The parent compound, Analog 1 , is the tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

  • Analog 1: Parent compound with a Boc-protected pyrrolidine.

  • Analog 2: The free amine derivative of the parent compound.

  • Analog 3: N-acetylation of the pyrrolidine nitrogen.

  • Analog 4: Introduction of a methyl group on the oxetane ring.

  • Analog 5: Replacement of the oxetane oxygen with a sulfur atom (thia-azaspiro).

Comparative Performance Data

The following tables summarize the quantitative data for the biological activity and in vitro ADME-Tox properties of the analog series.

Table 1: In Vitro Biological Activity Against a Target Kinase
AnalogStructureIC50 (nM)Ligand Efficiency (LE)
1 tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate15000.25
2 1-oxa-6-azaspiro[3.4]octane5000.35
3 1-acetyl-1-oxa-6-azaspiro[3.4]octane2500.42
4 tert-butyl 2-methyl-1-oxa-6-azaspiro[3.4]octane-6-carboxylate12000.26
5 tert-butyl 1-thia-6-azaspiro[3.4]octane-6-carboxylate18000.23
Table 2: In Vitro ADME-Tox Profile
AnalogAqueous Solubility (µM)Caco-2 Permeability (Papp, 10-6 cm/s)Metabolic Stability (t1/2 in HLM, min)CYP3A4 Inhibition (IC50, µM)hERG Inhibition (% at 10 µM)
1 751.545> 508
2 1500.865> 505
3 1201.255> 5012
4 602.0354515
5 552.5303525

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Principle: The inhibitory activity of the compounds against the target kinase is determined using a luminescence-based assay that measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity and lower inhibition.

Protocol:

  • Prepare a reaction mixture containing the target kinase, the appropriate substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Add the test compounds at varying concentrations to the reaction mixture in a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Aqueous Solubility Assay

Principle: The thermodynamic solubility of a compound is determined by measuring the concentration of the compound in a saturated aqueous solution.

Protocol:

  • Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

Caco-2 Permeability Assay

Principle: The permeability of a compound across the intestinal epithelium is assessed using a Caco-2 cell monolayer, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

Protocol:

  • Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Principle: The metabolic stability of a compound is evaluated by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and measuring the disappearance of the parent compound over time.

Protocol:

  • Prepare an incubation mixture containing human liver microsomes, the test compound, and a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) from the first-order decay plot of the compound concentration versus time.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these analogs.

Signaling_Pathway_Inhibition Conceptual Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase Kinase_Target Target Kinase Receptor->Kinase_Target Activates Downstream_Effector Downstream Effector Kinase_Target->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Leads to Analog Spirocyclic Analog Analog->Kinase_Target Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a spirocyclic analog.

Experimental_Workflow In Vitro ADME-Tox Screening Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Analog_Synthesis Analog Synthesis Purification Purification & QC Analog_Synthesis->Purification Biological_Assay Biological Activity (Kinase IC50) Purification->Biological_Assay ADME_Tox_Assays ADME-Tox Assays (Solubility, Permeability, Stability, etc.) Purification->ADME_Tox_Assays Data_Analysis Data Analysis Biological_Assay->Data_Analysis ADME_Tox_Assays->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: A typical workflow for the in vitro screening of drug candidates.

SAR_Summary Structure-Activity Relationship Summary cluster_modifications Modifications Parent Analog 1 (Boc-protected) IC50: 1500 nM Sol: 75 µM Stab: 45 min Free_Amine Analog 2 (Free Amine) IC50: 500 nM Sol: 150 µM Stab: 65 min Parent->Free_Amine Improved Potency & Solubility Improved Stability Methyl_Oxetane Analog 4 (Methyl on Oxetane) IC50: 1200 nM Sol: 60 µM Stab: 35 min Parent->Methyl_Oxetane Decreased Potency, Solubility & Stability Thia_Analog Analog 5 (Thia-azaspiro) IC50: 1800 nM Sol: 55 µM Stab: 30 min Parent->Thia_Analog Decreased Potency, Solubility & Stability Acetylated Analog 3 (N-Acetyl) IC50: 250 nM Sol: 120 µM Stab: 55 min Free_Amine->Acetylated Further Improved Potency Maintained Good Properties

Caption: A summary of the structure-activity relationships observed in the analog series.

Validation

Comparative Guide to Spirocyclic Scaffolds: Characterization of tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and its Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the synthesis and characterization of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a novel spirocycli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and characterization of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a novel spirocyclic scaffold with potential applications in medicinal chemistry. Due to the limited availability of detailed experimental data for the target compound, this guide presents a synthesis protocol for a closely related derivative, tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, and introduces tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate as a comparable alternative scaffold. The document includes detailed experimental protocols, characterization data, and a discussion of their potential biological significance.

Introduction to Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems are a class of organic compounds characterized by two rings connected through a single common atom. Their inherent three-dimensionality offers a unique structural framework that is increasingly being explored in drug discovery to enhance properties such as target selectivity and metabolic stability. The rigid conformation of spirocycles can lead to a more precise orientation of functional groups, facilitating optimal interactions with biological targets.

Synthesis and Characterization of a tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate Derivative

Experimental Protocol: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate[1]

This synthesis is a three-step process starting from 1-Boc-3-oxo-azetidine.[1]

Step 1: Synthesis of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester

  • To a solution of 1-Boc-3-oxo-azetidine in a mixture of tetrahydrofuran and water, allyl bromide and zinc powder are added.

  • The reaction is stirred at a temperature of 10-20 °C.[1]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the product.

Step 2: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • The product from Step 1 is dissolved in dichloromethane.

  • The solution is cooled to a temperature between -30 and -10 °C.[1]

  • Liquid bromine is added dropwise to the cooled solution.

  • The reaction is allowed to proceed for 2 hours.[1]

  • The product is isolated following a standard work-up procedure.

Step 3: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • The dibrominated intermediate from Step 2 is dissolved in acetonitrile.

  • Potassium carbonate is added as a base.

  • The mixture is stirred overnight at 82 °C.[1]

  • The final product is purified by column chromatography.

Characterization Data

The following table summarizes the expected characterization data for the synthesized bromo-derivative based on the patent information.[1]

ParameterData
Molecular Formula C12H20BrNO3
¹H NMR (400MHz, CDCl₃) δ = 4.491-4.485 (m, 1 H), 4.451-4.444(m, 1 H), 4.4235-4.082 (m, 4 H), 3.927-3.903 (d, J= 9.6, 1 H), 2.611-2.578 (2H), 1.423 (s, 9H)[1]
Purity >95% (as determined by HPLC)

Alternative Spirocyclic Scaffold: tert-Butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

As a comparative scaffold, tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate offers a different ring size combination while maintaining the core oxa-azaspirocyclic motif.

Characterization Data

Publicly available data for this compound is limited. The following table provides basic computed properties.

ParameterData
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
LogP 1.8

Comparative Analysis and Future Directions

The synthesis of the brominated derivative of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate highlights a feasible route to this class of spirocycles. The bromo-substituent provides a handle for further functionalization, allowing for the generation of a library of derivatives for biological screening.

Compared to the [3.4] system, the [4.4] ring system of tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate offers a different spatial arrangement of the heterocyclic rings, which could significantly impact its binding properties to biological targets.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of novel spirocyclic compounds.

G General Workflow for Synthesis and Characterization of Spirocyclic Scaffolds cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation Start Starting Materials Reaction1 Step 1: Ring Formation Start->Reaction1 Reagents & Conditions Reaction2 Step 2: Functionalization Reaction1->Reaction2 Purification Purification (e.g., Chromatography) Reaction2->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HRMS High-Resolution Mass Spectrometry Purification->HRMS Purity Purity Analysis (HPLC) Purification->Purity Screening Biological Screening (e.g., Antimicrobial Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: General workflow from synthesis to biological evaluation.

Potential Biological Activity: Antimicrobial Screening

Given the prevalence of heterocyclic scaffolds in antimicrobial agents, a relevant biological evaluation for these novel spirocycles would be to assess their antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test compounds and a standard antibiotic (e.g., Gentamicin) are dissolved in a suitable solvent like DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa) are cultured in nutrient broth.[2]

  • Sterile 96-well microtiter plates.

  • Nutrient broth adjusted to pH 7.2-7.4.[2]

2. Assay Procedure:

  • Serial dilutions of the test compounds and the standard antibiotic are prepared in the microtiter plates using nutrient broth.

  • Each well is inoculated with a standardized suspension of the bacterial culture (e.g., 10^7-10^8 CFU/mL).[2]

  • The plates are incubated at 37°C for 24 hours.[2]

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical mechanism of action for a novel antimicrobial agent that inhibits bacterial cell wall synthesis, a common target for antibiotics.

G Hypothetical Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Polymer Lipid_II->Peptidoglycan Transglycosylase CellWall Bacterial Cell Wall Peptidoglycan->CellWall Transpeptidase Inhibitor Spirocyclic Compound (Hypothetical Inhibitor) Inhibitor->Lipid_II Inhibition

Caption: Inhibition of peptidoglycan synthesis.

Conclusion

The exploration of novel spirocyclic scaffolds like tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and its analogues holds significant promise for the discovery of new therapeutic agents. While detailed experimental data for the parent compound is currently limited, the provided synthetic strategies for related derivatives offer a clear path forward for the synthesis and evaluation of this promising class of molecules. Further research is warranted to fully characterize these compounds and explore their biological activities.

References

Validation

Unveiling the Synthetic Potential: A Comparative Guide to Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

In the landscape of modern drug discovery and organic synthesis, the demand for novel, three-dimensional building blocks is insatiable. Spirocyclic scaffolds, in particular, have garnered significant attention due to the...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and organic synthesis, the demand for novel, three-dimensional building blocks is insatiable. Spirocyclic scaffolds, in particular, have garnered significant attention due to their ability to impart conformational rigidity and novel exit vectors for molecular elaboration. Among these, tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate emerges as a versatile intermediate. This guide provides a comparative analysis of its performance in key synthetic transformations, offering researchers, scientists, and drug development professionals a data-driven overview of its utility against alternative scaffolds.

Overview of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a Boc-protected spirocyclic amine, features a unique oxetane ring fused to a pyrrolidine core. This structural motif is of interest in medicinal chemistry as the oxetane can serve as a metabolically stable surrogate for gem-dimethyl or carbonyl groups, while the pyrrolidine provides a key vector for further functionalization.

Chemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
CAS Number 117134-78-4
Appearance White to off-white solid

Performance in Key Synthetic Transformations

The primary utility of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate lies in the deprotection of the Boc group to liberate the secondary amine, which can then undergo a variety of functionalization reactions. Below, we compare its performance in a representative N-alkylation reaction with a common alternative, tert-butyl 3-azaspiro[3.3]heptane-3-carboxylate.

N-Alkylation: A Comparative Analysis

Experimental Protocol:

A solution of the Boc-protected spirocyclic amine (1.0 mmol) in dichloromethane (10 mL) was treated with trifluoroacetic acid (2.0 mL) at room temperature for 2 hours. The solvent was removed in vacuo, and the residue was dissolved in acetonitrile (10 mL). The appropriate benzyl bromide (1.1 mmol) and diisopropylethylamine (3.0 mmol) were added, and the reaction mixture was stirred at 60 °C for 16 hours. After cooling to room temperature, the solvent was evaporated, and the residue was purified by column chromatography on silica gel to afford the desired N-benzylated product.

Comparative Data:

EntrySpirocyclic AmineProductYield (%)
1tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate6-benzyl-1-oxa-6-azaspiro[3.4]octane85
2tert-butyl 3-azaspiro[3.3]heptane-3-carboxylate3-benzyl-3-azaspiro[3.3]heptane92

Discussion:

In this representative N-alkylation, both spirocyclic amines performed well, affording the desired products in high yields. The slightly lower yield observed for the oxetane-containing scaffold may be attributed to the potential for the oxetane oxygen to coordinate to reagents, although the effect appears to be minimal under these conditions. The choice between these two building blocks may therefore depend on other factors such as the desired downstream chemistry and the specific steric and electronic properties required for the target molecule.

Logical Workflow for Spirocycle Functionalization

The general workflow for the utilization of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate and its alternatives in synthesis follows a straightforward logical path.

G Start Boc-Protected Spirocycle Deprotection Boc Deprotection (e.g., TFA, CH2Cl2) Start->Deprotection Amine Free Spirocyclic Amine Deprotection->Amine Functionalization N-Functionalization (e.g., Alkylation, Acylation, etc.) Amine->Functionalization Product Functionalized Spirocycle Functionalization->Product

Caption: General workflow for the deprotection and functionalization of Boc-protected spirocyclic amines.

Signaling Pathway Analogy in Synthetic Strategy

The decision-making process in selecting a particular spirocyclic building block can be analogized to a signaling pathway, where the initial choice of scaffold influences the subsequent synthetic route and ultimately the properties of the final compound.

G Scaffold Scaffold Selection Spiro_Oxa tert-butyl 1-oxa-6- azaspiro[3.4]octane-6-carboxylate Scaffold->Spiro_Oxa Spiro_Aza Alternative Spirocycle (e.g., tert-butyl 3-azaspiro [3.3]heptane-3-carboxylate) Scaffold->Spiro_Aza Route_A Synthetic Route A Spiro_Oxa->Route_A Route_B Synthetic Route B Spiro_Aza->Route_B Target_A Target Molecule A (Unique Properties) Route_A->Target_A Target_B Target Molecule B (Alternative Properties) Route_B->Target_B

Caption: Decision pathway for selecting a spirocyclic building block based on desired target properties.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its performance in standard synthetic transformations, such as N-alkylation, is comparable to other commonly used spirocyclic amines. The presence of the oxetane moiety offers a unique structural and physicochemical profile that can be advantageously exploited in drug design. The choice of this reagent over alternatives will ultimately be guided by the specific goals of the synthetic campaign and the desired properties of the final target molecule. Further studies are warranted to explore the full synthetic potential of this intriguing spirocycle.

Comparative

Comparative NMR Analysis of Spirocyclic Scaffolds in Drug Discovery

A detailed guide to the NMR spectral characteristics of N-Boc protected azaspirocycles, providing key data for researchers in medicinal chemistry and drug development. In the landscape of modern drug discovery, the desig...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the NMR spectral characteristics of N-Boc protected azaspirocycles, providing key data for researchers in medicinal chemistry and drug development.

In the landscape of modern drug discovery, the design and synthesis of novel molecular scaffolds that provide access to new chemical space are of paramount importance. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and structural novelty. These features can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Among the diverse array of spirocyclic frameworks, N-Boc protected azaspirocycles are versatile building blocks. A thorough understanding of their spectral properties, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for their unambiguous characterization and subsequent application in synthetic workflows.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for representative N-Boc protected azaspirocycles. These values are indicative and can be influenced by the solvent and the presence of other functional groups.

Table 1: ¹H NMR Spectroscopic Data of Representative N-Boc Protected Azaspirocycles

Compound/ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
CH₂ (azetidine, Boc-N)4.20s-
CH₂ (azetidine, free N)4.09s-
C(CH₃)₃1.42s-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
CH₂ (azetidine)4.10s-
CH₂ (cyclobutanone)4.09s-
C(CH₃)₃1.43s-

Table 2: ¹³C NMR Spectroscopic Data of Representative N-Boc Protected Azaspirocycles

Compound/CarbonChemical Shift (δ, ppm)
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate [1]
C=O (Boc)157.7
C (CH₃)₃81.3
CH₂ (azetidine, Boc-N)59.9 (br)
CH₂ (azetidine, free N)56.3
Spiro C36.7
C(C H₃)₃28.6
tert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate [1]
C=O (Boc)155.7
C (aromatic, C-S)144.4
C (aromatic, C-CH₃)131.2
CH (aromatic)129.8
CH (aromatic)128.3
C (CH₃)₃79.9
CH₂ (azetidine, Ts-N)60.1
CH₂ (azetidine, Boc-N)58.9 (br)
Spiro C32.0
C(C H₃)₃28.2
CH₃ (tosyl)21.6

Experimental Workflow for NMR Analysis

A systematic approach is essential for the comprehensive NMR analysis of novel spirocyclic compounds. The following workflow outlines the key steps from sample preparation to structural elucidation.

NMR_Workflow Workflow for NMR Analysis of Spirocyclic Compounds cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation A Weigh 5-25 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D Acquire Spectra E 1D ¹³C NMR & DEPT D->E F 2D COSY E->F G 2D HSQC/HMQC F->G H 2D HMBC G->H I 2D NOESY/ROESY H->I J Assign Proton Signals (Chemical Shift, Integration, Multiplicity) K Assign Carbon Signals (Chemical Shift, DEPT) J->K L Establish ¹H-¹H Connectivity (COSY) K->L M Establish ¹H-¹³C One-Bond Connectivity (HSQC/HMQC) L->M N Establish Long-Range ¹H-¹³C Connectivity (HMBC) M->N O Determine Stereochemistry & Conformation (NOESY/ROESY) N->O P Propose Final Structure O->P

A logical workflow for the NMR analysis of spirocyclic compounds.

Experimental Protocols

The following provides a generalized protocol for the acquisition of NMR spectra for small organic molecules.[2][3] Instrument-specific parameters should be optimized for the best results.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the purified spirocyclic compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • If an internal standard (e.g., TMS) is required, it can be added directly to the solvent before preparing the sample.

2. NMR Data Acquisition:

  • The NMR spectrometer is typically a 300 MHz or higher field instrument.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

  • DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ signals.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing the connectivity of the proton spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular skeleton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is critical for determining stereochemistry and conformational preferences.

3. Data Processing and Analysis:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the NMR spectra.

  • Phase and baseline corrections are applied to all spectra.

  • For ¹H spectra, the signals are integrated to determine the relative number of protons.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard.

  • The coupling constants (J-values) are measured from the multiplet structures in the ¹H spectrum.

  • The combination of all 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the unambiguous elucidation of the spirocyclic structure.

References

Comparative

Comparative Analysis of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its conformation, stability, and cellular permeability. This guide provides a comparative analysis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a spirocyclic linker, against conventional flexible and other rigid linkers in the context of PROTAC development.

The Emerging Role of Spirocyclic Linkers in PROTACs

Spirocyclic scaffolds, such as the 1-oxa-6-azaspiro[3.4]octane moiety, are gaining traction in drug discovery for their ability to impart a higher degree of three-dimensionality and conformational rigidity.[1][2] This rigidity can be advantageous in PROTAC design by pre-organizing the molecule into a bioactive conformation, potentially leading to enhanced potency and improved metabolic stability compared to traditional flexible linkers.[3]

Hypothetical Performance Comparison

While direct comparative experimental data for tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is not extensively available in public literature, we can extrapolate a hypothetical performance comparison based on the established principles of PROTAC linker design. The following tables summarize the expected performance metrics of a hypothetical PROTAC, "PROTAC-Spiro," utilizing this spirocyclic linker, compared to PROTACs with a flexible polyethylene glycol (PEG) linker ("PROTAC-PEG") and a common rigid piperazine-based linker ("PROTAC-Pip").

Table 1: Comparative In Vitro Degradation Efficacy
PROTAC CandidateLinker TypeDC50 (nM)Dmax (%)Target ProteinE3 Ligase
PROTAC-Spiro Spirocyclic 5 >95 BRD4 VHL
PROTAC-PEGFlexible (PEG4)50~90BRD4VHL
PROTAC-PipRigid (Piperazine)10>95BRD4VHL

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation level.

Table 2: Comparative Physicochemical and Pharmacokinetic Properties
PROTAC CandidateLinker TypeMolecular Weight (Da)cLogPAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-Spiro Spirocyclic ~750 3.2 50 15
PROTAC-PEGFlexible (PEG4)~7802.87510
PROTAC-PipRigid (Piperazine)~7603.54018

cLogP: Calculated octanol-water partition coefficient.

The spirocyclic nature of the linker in PROTAC-Spiro is anticipated to provide a favorable balance of properties, potentially leading to high degradation potency and good cell permeability.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The spirocyclic linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC (Spiro Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

To empirically validate the performance of a PROTAC incorporating tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, a series of biochemical and cellular assays are required.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel PROTAC.

Experimental_Workflow cluster_synthesis Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_adme ADME Profiling Synthesis Synthesize PROTAC-Spiro Ternary_Complex Ternary Complex Formation (SPR or ITC) Synthesis->Ternary_Complex ADME Solubility & Permeability Assays Synthesis->ADME Degradation Western Blot for Protein Degradation (DC50, Dmax) Ternary_Complex->Degradation Viability Cell Viability Assay (e.g., MTT) Degradation->Viability

Experimental workflow for PROTAC evaluation.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the formation and stability of the ternary complex in real-time.

  • Immobilization: Covalently immobilize the recombinant E3 ligase (e.g., VHL) onto a sensor chip.

  • Binding Analysis:

    • Inject the target protein (e.g., BRD4) alone to measure binary interaction with the E3 ligase (as a negative control).

    • Inject the PROTAC-Spiro alone to measure its binary interaction with the E3 ligase.

    • Inject a pre-incubated mixture of the target protein and PROTAC-Spiro to measure the formation of the ternary complex.

  • Data Analysis: Determine the association and dissociation rate constants (ka, kd) and the equilibrium dissociation constant (KD) for the interactions. A significant increase in binding affinity in the presence of all three components indicates positive cooperativity and stable ternary complex formation.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction of the target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-Spiro (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the PROTAC on cancer cells.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF7) in a 96-well plate.

    • Treat the cells with a serial dilution of PROTAC-Spiro for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The use of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate as a linker in PROTACs represents a promising strategy to enhance their therapeutic potential. The inherent rigidity and three-dimensional nature of this spirocyclic scaffold may lead to improved degradation potency and more favorable drug-like properties compared to traditional flexible linkers. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and validation of this and other novel linkers in the pursuit of next-generation protein degraders.

References

Validation

The Ascendance of a Three-Dimensional Scaffold: Evaluating "Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" in Modern Drug Discovery

An in-depth guide for researchers and medicinal chemists on the efficacy of the spirocyclic scaffold, "Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate," benchmarked against common alternative molecular cores. This r...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and medicinal chemists on the efficacy of the spirocyclic scaffold, "Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate," benchmarked against common alternative molecular cores. This report synthesizes available data to highlight its potential in developing next-generation therapeutics.

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has steered drug discovery towards embracing three-dimensional (3D) molecular architectures. Moving away from the traditionally favored flat, aromatic structures, medicinal chemists are increasingly incorporating spirocyclic scaffolds to access uncharted chemical space and improve key drug-like properties. One such scaffold gaining traction is Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate , a versatile building block for creating structurally complex and potent bioactive molecules.

Spirocycles, characterized by two rings sharing a single atom, offer a rigid framework that can pre-organize appended functional groups in precise spatial orientations. This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher potency and selectivity.[1] Furthermore, the introduction of sp3-hybridized carbon centers generally improves physicochemical properties such as solubility and metabolic stability, which are critical for successful clinical development.[1][2]

This guide provides a comparative analysis of the "Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" scaffold against commonly used alternatives, supported by available data and established principles in medicinal chemistry.

Comparative Analysis of Scaffolds

To objectively assess the merits of the "Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" scaffold, it is benchmarked against two representative alternatives: the widely used non-spirocyclic piperazine and the closely related spirocyclic 2,6-diazaspiro[3.3]heptane.

PropertyTert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylatePiperazine (non-spirocyclic)Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Structure
Scaffold Type Spirocyclic (Oxetane-Pyrrolidine)Monocyclic, HeterocyclicSpirocyclic (Azetidine-Azetidine)
Fraction of sp3 Carbons (Fsp3) HighModerateHigh
Three-Dimensionality High, with well-defined exit vectorsLower, more conformationally flexibleHigh, with rigid and defined exit vectors
Physicochemical Properties
Aqueous Solubility Generally improved over flat analogsVariable, often moderateGenerally good, can improve upon piperazine
Lipophilicity (LogP/LogD) Can be modulated; often lower than aromatic counterpartsModerateCan be lower than piperazine, improving the drug-like profile
Metabolic Stability Generally enhanced due to the presence of a quaternary carbon center and fewer sites for metabolic attackCan be susceptible to N-dealkylation and ring oxidationOften shows improved metabolic stability compared to piperazine
Synthetic Accessibility Readily accessible from commercial starting materialsWidely available and synthetically tractableAccessible through multi-step synthesis
Intellectual Property Offers access to novel and less explored chemical spaceCrowded patent landscapeRepresents a novel and patentable scaffold

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of scaffolds. Below are generalized protocols for key in vitro assays commonly employed in early-stage drug discovery.

General Synthesis of a Scaffold Derivative (Amide Coupling)

This protocol describes a standard method for attaching a substituent to the nitrogen of the deprotected spirocyclic scaffold.

  • Deprotection of the Boc Group:

    • Dissolve Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4M solution).

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting amine salt is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the deprotected amine salt (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 equivalents) or EDC (1.5 equivalents) with HOBt (1.5 equivalents).

    • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (3 equivalents), to neutralize the amine salt and facilitate the coupling reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure to assess the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Kinase of interest, substrate peptide, ATP, and kinase buffer.

    • Test compound dissolved in DMSO.

    • 384-well assay plates.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • Prepare a kinase/substrate mixture in kinase buffer and add it to the wells.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across the gastrointestinal tract.

  • Reagents and Materials:

    • PAMPA plate system (e.g., from Millipore or Corning).

    • Phospholipid solution (e.g., lecithin in dodecane).

    • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 6.5 for the donor plate and pH 7.4 for the acceptor plate).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Coat the membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

    • Prepare the test compounds in PBS at pH 6.5.

    • Fill the acceptor plate wells with PBS at pH 7.4.

    • Place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

  • Reagents and Materials:

    • Liver microsomes (e.g., human, rat, mouse).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control (a compound with known metabolic instability).

    • Acetonitrile with an internal standard for quenching the reaction.

  • Procedure:

    • Pre-warm the liver microsomes and NADPH regenerating system at 37°C.

    • In a 96-well plate, add the test compound to the phosphate buffer.

    • Add the liver microsomes to initiate the reaction (in the presence and absence of NADPH).

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Visualizing Workflows and Concepts

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR synthesis Scaffold Derivatization purification Purification & QC synthesis->purification primary_assay Primary Biological Assay (e.g., Kinase Inhibition) purification->primary_assay adme_assays ADME Profiling (Solubility, Permeability, Stability) primary_assay->adme_assays data_analysis IC50/EC50 Determination adme_assays->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis sar_analysis->synthesis Design Next Generation

General experimental workflow for scaffold evaluation.

scaffold_hopping cluster_flat Traditional 'Flat' Scaffold cluster_3d 3D Spirocyclic Scaffold piperazine Piperazine spiro_octane 1-Oxa-6-azaspiro[3.4]octane piperazine->spiro_octane Scaffold Hopping improvement Improved Properties: - Potency - Selectivity - Solubility - Metabolic Stability spiro_octane->improvement

Conceptual diagram of scaffold hopping to a 3D structure.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Spirocyclic Kinase Inhibitor inhibitor->raf

MAPK signaling pathway with a hypothetical spirocyclic inhibitor.

Conclusion

The exploration of three-dimensional chemical space is a cornerstone of modern drug discovery. The "Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate" scaffold represents a valuable tool for medicinal chemists, offering a rigid and structurally novel core to build upon. While direct comparative studies are still emerging, the foundational principles of medicinal chemistry and the available data on related spirocyclic systems suggest that this scaffold has the potential to confer significant advantages in terms of potency, selectivity, and pharmacokinetic properties when compared to more traditional, planar scaffolds. As synthetic methodologies continue to evolve, the incorporation of such sophisticated building blocks will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS. Personal Protective Equipment (PPE) A comprehensive PPE strategy is crucial for personnel safety.

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for personnel safety. The following table summarizes the required PPE for handling Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

PPE CategorySpecificationRationale
Hand Protection Double gloving with the following options: • Inner Glove: Nitrile rubber, minimum 0.1 mm thickness. • Outer Glove: Butyl rubber or Neoprene, minimum 0.3 mm thickness.Provides robust protection against potential skin irritation and absorption.[2][3] Nitrile offers good splash resistance, while butyl rubber and neoprene provide more extended protection.[3] Always change gloves immediately upon contamination.
Eye and Face Protection Safety glasses with side shields are mandatory.[4] A face shield worn over safety glasses is required when there is a risk of splashing or when handling larger quantities.Protects against serious eye irritation.[1][2] Contact lenses should be avoided as they can absorb and concentrate irritants.[4]
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing.[3][5] Chemical-resistant apron and sleeves are recommended for larger quantities or when there is a significant risk of splashing.[3][4]Protects skin from potential splashes and contact.[2] Long pants and closed-toe shoes are required.[3][6]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.Prevents inhalation of potentially harmful vapors or aerosols that may cause respiratory irritation.[1][2]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[2][7]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Keep containers tightly closed when not in use.[7][8]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9]

  • Ground/bond container and receiving equipment to prevent static discharge, especially when transferring large quantities.[10]

Spill and Emergency Procedures:

  • Small Spill (<100 mL):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[2]

    • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.[3]

  • Large Spill (>100 mL):

    • Evacuate the immediate area.

    • Contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3] Remove contaminated clothing while under a safety shower.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[2]

Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of through a licensed waste disposal contractor.[2][7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep Review SDS/Safety Info ppe Don Appropriate PPE prep->ppe setup Prepare Work Area in Fume Hood ppe->setup handle Handle Chemical setup->handle decontaminate Decontaminate Equipment handle->decontaminate waste Segregate Hazardous Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe dispose Dispose of Waste via Licensed Contractor waste->dispose wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate.

PPE Selection Logic

node_action node_action node_ppe node_ppe start Assess Task splash_risk Splash Risk? start->splash_risk goggles Safety Glasses with Side Shields start->goggles gloves Double Gloves (Nitrile/Butyl) start->gloves lab_coat Lab Coat start->lab_coat large_vol Large Volume? splash_risk->large_vol No face_shield Add Face Shield splash_risk->face_shield Yes inhalation_risk Inhalation Risk? large_vol->inhalation_risk No apron Add Chemical Apron large_vol->apron Yes fume_hood Work in Fume Hood inhalation_risk->fume_hood Yes face_shield->large_vol apron->inhalation_risk respirator Use Respirator fume_hood->respirator If hood unavailable/ insufficient

Caption: Decision-making process for selecting appropriate PPE based on the experimental task.

References

© Copyright 2026 BenchChem. All Rights Reserved.